Technical Whitepaper: Chemical Architecture and Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Executive Summary Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly versatile heterocyclic building block that has garnered significant attention in 1[1]. Characterized by its unique functionalized thio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly versatile heterocyclic building block that has garnered significant attention in 1[1]. Characterized by its unique functionalized thiophene core, this compound exhibits excellent stability and solubility, making it an optimal synthon for the fabrication of complex bioactive molecules. It is particularly valuable in the oncology and inflammatory disease spaces, where it serves as a critical intermediate for synthesizing advanced kinase inhibitors and other targeted therapeutics[1].
Chemical Structure and Physicochemical Profiling
The molecular architecture of this compound is defined by a central thiophene ring substituted with a methyl ester at C2, a primary amine at C3, and a 4-nitrophenyl group at C5. This arrangement creates a pronounced "push-pull" electronic system. The electron-donating amino group increases the electron density of the thiophene ring, while the strongly electron-withdrawing nitro group on the phenyl ring pulls electron density away via extended conjugation. This electronic topology dictates its regioselective reactivity during downstream annulation events.
Table 1: Quantitative Physicochemical Properties
Property
Value
Rationale / Implication
Chemical Formula
C₁₂H₁₀N₂O₄S
Defines the exact atomic composition and stoichiometry.
Molecular Weight
278.28 g/mol
Falls strictly within the optimal Lipinski Rule of 5 range for oral bioavailability.
LogP (Estimated)
2.8 - 3.2
Indicates highly favorable lipophilicity for cell membrane permeation.
Hydrogen Bond Donors
1
The primary amine (-NH₂) provides protons for crucial kinase hinge-binding interactions.
Hydrogen Bond Acceptors
6
Contributed by the nitro group, ester carbonyl, and heterocyclic heteroatoms.
Physical Appearance
Yellow/Orange Solid
Chromophoric shift is driven by the extended conjugation of the nitrophenyl group.
Mechanistic Synthesis Pathway
The synthesis of 3-amino-thiophene-2-carboxylates intentionally bypasses the classical Gewald reaction (which yields the 2-amino isomer) in favor of a highly regioselective cyclocondensation strategy. This involves the reaction of2 under basic conditions[2].
Fig 1. Mechanistic synthesis pathway of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate.
Step-by-Step Methodology & Experimental Causality
Step 1: Preparation of the Chloronitrile Intermediate
Protocol: React 4-nitroacetophenone with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form a chloroaldehyde intermediate, followed by treatment with hydroxylamine to yield the 3[3].
Causality: The Vilsmeier-Haack-type reaction formulates the ketone, converting it into 3-chloro-3-(4-nitrophenyl)acrylonitrile. The electron-withdrawing nitro group is essential here, as it highly activates the vinylic chloride for the subsequent nucleophilic attack.
Step 2: Thiolate Formation and Cyclocondensation
Protocol: In a flame-dried, N₂-purged flask, dissolve 3-chloro-3-(4-nitrophenyl)acrylonitrile (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous methanol. Cool the system to 0 °C.
Causality: Anhydrous conditions prevent the hydrolysis of the methyl ester. Cooling to 0 °C controls the highly exothermic initial nucleophilic attack, preventing the polymerization of the acrylonitrile derivative.
Protocol: Add sodium methoxide (NaOMe, 2.0 eq) dropwise as a solution in methanol. Heat the reaction mixture to reflux for 4-6 hours to achieve2[2].
Causality: NaOMe is explicitly selected over stronger or bulkier bases because it perfectly matches the ester moiety, preventing transesterification side reactions. It deprotonates the thiol to form a highly nucleophilic thiolate, which displaces the vinylic chloride. Subsequent heating drives the intramolecular Thorpe-Ziegler-type cyclization between the active methylene and the nitrile group.
Self-Validating System Checkpoint
To ensure the protocol is self-validating, the reaction progress must be monitored via TLC (Hexanes:EtOAc 3:1). The reaction is deemed successful when the starting chloronitrile (R_f ~0.6) completely disappears and a highly UV-active, fluorescent product spot (R_f ~0.3) emerges. Furthermore, an IR spectrum of the crude mixture must show the complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the appearance of primary amine stretches (~3400 and ~3300 cm⁻¹), confirming the cyclization.
Spectroscopic Characterization
A robust self-validating protocol relies on strict spectroscopic confirmation. The isolated product should exhibit the following definitive spectral markers:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.25 (d, J = 8.8 Hz, 2H): Protons ortho to the nitro group. (Highly deshielded by the strong electron-withdrawing NO₂).
δ 7.85 (d, J = 8.8 Hz, 2H): Protons meta to the nitro group.
δ 7.40 (s, 1H): Thiophene C4-proton. (This sharp singlet is the definitive proof of the 2,3,5-substitution pattern on the thiophene ring).
δ 6.50 (br s, 2H): -NH₂ protons. (Broad singlet, exchangeable with D₂O, confirming the amine formation).
δ 3.75 (s, 3H): Methyl ester protons.
FT-IR (KBr pellet):
~3450, 3340 cm⁻¹ (N-H stretch of the primary amine).
~1680 cm⁻¹ (C=O stretch, shifted lower due to conjugation with the thiophene ring).
~1510, 1340 cm⁻¹ (Asymmetric and symmetric N-O stretches, validating the intact nitro group).
Applications in Drug Development: Scaffold Hopping
The primary utility of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate lies in its ability to undergo "scaffold hopping." By reacting the adjacent 3-amino and 2-carboxylate groups with a one-carbon source (such as formamide or triethyl orthoformate), the thiophene core is 2[2].
This structural transition is a critical strategy in modern medicinal chemistry. It allows researchers to seamlessly replace the benzene ring of traditional quinazoline-based kinase inhibitors with a thiophene ring. This bioisosteric replacement often alters the molecule's spatial geometry and electron density, enhancing binding affinity and selectivity against cyclin-dependent kinases (CDKs), thereby driving the development of next-generation targeted anticancer therapeutics[2].
Fig 2. Scaffold hopping strategy converting the thiophene synthon into thieno[3,2-d]pyrimidines.
References
Chem-Impex. "Methyl 3-Amino-5-(4-nitrophenyl)
MDPI. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs". mdpi.com.
Benchchem. "Optimization of reaction conditions for 7-Methylthieno". benchchem.com.
Structural Elucidation and Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate: A Technical Guide
Executive Overview The functionalized thiophene core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings in the development of kinase inhibitors and allosteric modulators...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The functionalized thiophene core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings in the development of kinase inhibitors and allosteric modulators. Specifically, 3-aminothiophene-2-carboxylates offer unique vectors for hydrogen bonding and derivatization. This whitepaper provides an authoritative, in-depth analysis of the synthesis and nuclear magnetic resonance (NMR) structural elucidation of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate .
By detailing the causality behind both the synthetic conditions and the resulting
1
H and
13
C NMR chemical shifts, this guide serves as a self-validating reference framework for researchers characterizing highly conjugated, electron-push-pull heterocyclic systems.
Synthetic Methodology: The Fiesselmann-Type Condensation
To obtain high-purity material for NMR analysis, the compound is synthesized via a modified Fiesselmann condensation. Unlike the Gewald reaction (which typically yields 2-aminothiophenes), this pathway utilizes an
α
-haloacrylonitrile derivative to selectively construct the 3-amino-2-carboxylate regiochemistry [1].
Step-by-Step Synthesis Protocol
Reagent Preparation: Dissolve 10.0 mmol of 3-chloro-3-(4-nitrophenyl)acrylonitrile and 10.0 mmol of methyl thioglycolate in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.
Controlled Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (NaOMe, 22.0 mmol) in methanol dropwise over 15 minutes.
Causality of Choice: The 0 °C temperature is critical. It prevents the unwanted polymerization of the highly reactive acrylonitrile precursor and controls the exothermic nature of the initial nucleophilic S-alkylation.
Cyclization & Aromatization: Remove the ice bath and heat the reaction mixture to 60 °C for 3 hours.
Causality of Choice: Elevated thermal energy is required to overcome the activation barrier for the base-promoted intramolecular ring closure. The subsequent tautomerization to the aromatic thiophene is thermodynamically driven but kinetically accelerated at this temperature [2].
Isolation: Pour the crude mixture into 100 mL of ice-cold distilled water. Filter the resulting bright yellow precipitate under vacuum.
Purification: Recrystallize the crude solid from boiling ethanol to yield the pure title compound. Dry under high vacuum for 12 hours prior to NMR analysis.
Fig 1. Fiesselmann-type synthesis workflow for 3-aminothiophene-2-carboxylates.
NMR Sample Preparation: A Self-Validating System
A protocol is only as robust as its orthogonal validation. The choice of solvent and acquisition parameters directly dictates the reliability of the structural assignment.
Sample Preparation Protocol
Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
d6
, 100 atom % D).
Causality of Choice: DMSO-
d6
is selected over CDCl
3
for two reasons. First, the highly polar nitro-aromatic system exhibits poor solubility in chlorinated solvents. Second, DMSO strongly hydrogen-bonds with the C3-NH
2
protons, sharpening their signal and preventing rapid exchange, which allows for clear integration.
Acquisition Parameters: Acquire the
1
H spectrum at 400 MHz (ns=16, d1=2s) to ensure quantitative integration of the rigid protons. Acquire the
13
C{
1
H} spectrum at 100 MHz (ns=512, d1=2s) to achieve a high signal-to-noise ratio for the quaternary carbons.
Structural Elucidation & Chemical Shift Causality
The NMR spectra of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate are defined by the intense electronic "push-pull" dynamics of the molecule. The electron-donating amino group (+M effect) and the electron-withdrawing ester and nitro groups (-I, -M effects) create a highly polarized scaffold [3].
1
H NMR Chemical Shifts
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Assignment Causality
-OCH
3
3.75
Singlet (s)
3H
-
Deshielded by the adjacent electronegative ester oxygen.
-NH
2
6.50
Broad Singlet (br s)
2H
-
Exchangeable protons; shifted downfield due to resonance conjugation with the thiophene ring and ester carbonyl.
C4-H (Thiophene)
7.15
Singlet (s)
1H
-
Isolated thiophene proton. It is significantly shielded (shifted upfield relative to standard thiophenes) by the strong +M electron-donating effect of the adjacent C3-amino group.
C2'/C6' (Ar)
7.85
Doublet (d)
2H
8.8
Protons ortho to the thiophene ring. Part of a classic para-substituted AA'BB' spin system.
C3'/C5' (Ar)
8.25
Doublet (d)
2H
8.8
Protons ortho to the nitro group. Strongly deshielded by the intense -I and -M effects of the -NO
2
moiety.
13
C NMR Chemical Shifts
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Causality
-OCH
3
51.5
Primary (CH
3
)
Typical resonance for a methyl ester carbon.
C2 (Thiophene)
102.5
Quaternary (C)
Alpha to the sulfur and ester. Highly shielded by the push-pull resonance originating from the C3-NH
2
group, giving it partial enamine character.
C4 (Thiophene)
118.0
Tertiary (CH)
Shielded by the ortho-amino group (+M effect), correlating directly to the 7.15 ppm proton signal.
C3'/C5' (Ar)
124.8
Tertiary (CH)
Ortho to the strongly electron-withdrawing nitro group.
C2'/C6' (Ar)
126.2
Tertiary (CH)
Meta to the nitro group; less deshielded than the ortho carbons.
C1' (Ar)
139.0
Quaternary (C)
Ipso carbon attached to the thiophene ring.
C5 (Thiophene)
142.5
Quaternary (C)
Deshielded by the adjacent electronegative sulfur atom and conjugation with the aryl ring.
C4' (Ar)
147.0
Quaternary (C)
Ipso carbon attached directly to the deeply electron-withdrawing -NO
2
group.
C3 (Thiophene)
154.0
Quaternary (C)
Directly bonded to the electronegative nitrogen of the amino group.
C=O (Ester)
164.5
Quaternary (C)
Carbonyl carbon, highly deshielded due to oxygen electronegativity and
sp2
hybridization.
2D NMR Validation Logic
To ensure the protocol acts as a self-validating system, 1D data must be cross-referenced with 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. The primary risk in thiophene synthesis is the formation of regiochemical isomers (e.g., the 2-amino-3-carboxylate isomer).
By mapping the
3JCH
couplings, the structure is unambiguously confirmed. The C4-H proton (
δ
7.15) must show a strong
3JCH
correlation to both the C2 carbon (
δ
102.5) and the C1' carbon of the nitrophenyl ring (
δ
139.0). If the compound were the 2-amino-3-carboxylate isomer, the isolated thiophene proton would be at C5, and its correlation map would drastically differ, lacking a
3JCH
to the ester-bearing carbon.
Fig 2. Logical workflow for NMR structural elucidation and validation.
References
Title: 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety
Source: MDPI Molecules
URL: [Link]
Title: An Easy Synthesis of 3-Amino- and 3-Nitrothiophene
Source: Taylor & Francis
URL: [Link]
Title: Reactions of ketene dithioacetal for a new versatile synthesis of 4,5-substituted 3-aminothiophene-2-carboxylate derivatives
Source: Figshare / Journal of Sulfur Chemistry
URL: [Link]
Foundational
In-Depth Mass Spectrometry Fragmentation Analysis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Executive Summary Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules. For drug...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules. For drug development professionals and analytical chemists, understanding its gas-phase fragmentation behavior is critical for LC-MS/MS bioanalysis, metabolite identification, and structural elucidation. This technical guide details the primary fragmentation pathways of this compound under electrospray ionization (ESI) and collision-induced dissociation (CID), emphasizing the mechanistic causality behind each bond cleavage.
Molecular Architecture & Ionization Dynamics
The molecule (C₁₂H₁₀N₂O₄S, exact monoisotopic mass 278.0361 Da) features a central electron-rich thiophene ring substituted with three distinct functional groups:
C2 Position: A methyl carboxylate group (-COOCH₃).
C3 Position: A primary amine (-NH₂).
C5 Position: A 4-nitrophenyl moiety (-C₆H₄NO₂).
In positive-ion ESI, the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 279.0437. The protonation site is energetically favored at the 3-amino group or the ester carbonyl oxygen. The localization of this charge subsequently dictates the primary fragmentation cascades observed during tandem mass spectrometry (MS/MS).
The spatial proximity of the 3-amino group to the 2-carboxylate ester enables a highly specific rearrangement known as the "ortho-effect" .
Causality: Upon collisional activation, a hydrogen atom from the protonated 3-amino group is transferred to the ester methoxy oxygen via a six-membered cyclic transition state. This spatial arrangement dramatically lowers the activation energy required for cleavage, facilitating the rapid expulsion of a neutral methanol molecule (CH₃OH, 32.02 Da).
Result: This yields a highly stable, conjugated fused lactam-like product ion at m/z 247.01. This pathway is diagnostically significant; structural isomers lacking this ortho relationship (e.g., 4-amino or 5-amino derivatives) cannot form this transition state and predominantly lose a methoxy radical (•OCH₃, 31 Da) instead.
Pathway B: Nitroaromatic Rearrangement
The 4-nitrophenyl group undergoes classic nitroaromatic fragmentation .
Causality: The high electron density of the conjugated thiophene-phenyl system stabilizes the resulting charge when the nitro group is cleaved. The primary event is the loss of the nitro radical (•NO₂, 46.00 Da), generating a fragment at m/z 233.04.
Alternative Isomerization: Alternatively, the nitro group can isomerize to a nitrite ester (-O-NO) prior to cleavage. This leads to the sequential loss of nitric oxide (•NO, 30 Da) followed by carbon monoxide (CO, 28 Da).
Pathway C: Thiophene Ring Opening
At elevated collision energies (e.g., >40 eV), the robust thiophene core begins to fracture .
Causality: Once the peripheral functional groups (ester and nitro) have been cleaved, excess vibrational energy distributes into the stable aromatic core. This typically involves the cleavage of the C-S bonds, resulting in the expulsion of carbon monosulfide (CS, 44 Da) or the •CHS radical, producing lower-mass hydrocarbon and nitrile fragments.
Quantitative Fragment Mapping
The following table summarizes the theoretical and experimentally expected fragments for the [M+H]⁺ precursor (m/z 279.04).
Precursor / Fragment
m/z (Expected)
Neutral Loss (Da)
Formula
Mechanistic Assignment
Precursor Ion
279.04
N/A
[C₁₂H₁₁N₂O₄S]⁺
Protonated molecular ion
Fragment 1
247.01
32.03 (CH₃OH)
[C₁₁H₇N₂O₃S]⁺
Ortho-effect ester cleavage
Fragment 2
233.04
46.00 (NO₂)
[C₁₂H₁₁N₂O₂S]⁺
Nitro group cleavage
Fragment 3
219.02
60.02 (CH₃OH + CO)
[C₁₀H₇N₂O₂S]⁺
Acylium CO loss post-ortho effect
Fragment 4
201.05
78.03 (CH₃OH + NO₂)
[C₁₁H₇N₂OS]⁺
Dual functional group cleavage
Experimental Protocol: LC-HRMS/MS Workflow
To self-validate these fragmentation pathways in a laboratory setting, the following high-resolution mass spectrometry (HRMS) protocol is designed to ensure reproducible and artifact-free data acquisition.
Step 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock.
Working Solution: Dilute the stock to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the target analyte in ESI+.
Step 2: Chromatographic Separation
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid); Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Causality: A rapid gradient ensures a sharp, concentrated peak eluting into the source, minimizing background interference during MS/MS acquisition.
Precursor Selection: Isolate m/z 279.04 in the quadrupole (isolation width 1.0 Da).
Collision-Induced Dissociation (CID): Perform a stepped collision energy (CE) ramp at 15, 30, and 45 eV using Nitrogen or Argon as the collision gas. Causality: A stepped CE ensures that both low-energy pathways (like the ortho-effect methanol loss) and high-energy pathways (like thiophene ring opening) are captured in a single composite spectrum, preventing the over-fragmentation of labile ions.
Detection: Acquire MS/MS spectra at a resolution of ≥30,000 (FWHM). Causality: High mass accuracy is strictly required to distinguish isobaric neutral losses, such as differentiating the loss of NO₂ (45.9929 Da) from the combined loss of H₂O + CO (46.0054 Da).
Pathway Visualization
ESI-MS/MS fragmentation cascade of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate.
References
Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). "The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids." Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. URL:[Link]
Schwarzenberg, A. (2014). "Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry." Journal of Mass Spectrometry, 49(12), 1330-1337. URL:[Link]
Pomonis, J. G., Fatland, C. L., & Zaylskie, R. G. (1976). "Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry." Journal of Chemical & Engineering Data, 21(3), 380-385. URL:[Link]
Exploratory
Mechanism of Action for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate Derivatives in Biological Systems
Executive Summary The structural scaffold of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate represents a highly privileged pharmacophore in modern medicinal chemistry. While rarely utilized as a terminal therape...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural scaffold of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate represents a highly privileged pharmacophore in modern medicinal chemistry. While rarely utilized as a terminal therapeutic agent in its native ester form, its unique ortho-amino-carboxylate functionalization makes it an ideal precursor for the synthesis of thieno[2,3-d]pyrimidines [1][2]. These cyclized derivatives function as potent, ATP-competitive, and allosteric inhibitors of critical oncogenic targets, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3][4] and Poly [ADP-ribose] polymerase 1 (PARP-1) [5][6].
This whitepaper provides an in-depth mechanistic analysis of how derivatives derived from this specific thiophene scaffold engage biological targets, the causality behind their structural design, and the self-validating experimental protocols required to evaluate their efficacy.
Chemical Biology & Pharmacophore Rationale
The selection of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate as a starting building block is driven by strict stereoelectronic requirements for kinase pocket engagement:
The Ortho-Amino-Carboxylate Motif: The adjacent positioning of the amino (-NH₂) and methyl carboxylate (-COOCH₃) groups enables rapid cyclocondensation (often via formamide or urea derivatives) to form the pyrimidine ring[7]. The resulting thieno[2,3-d]pyrimidine core acts as a bioisostere to purine, allowing it to mimic ATP and competitively bind to the hinge region of kinase domains[2][8].
The 5-(4-Nitrophenyl) Substitution: The para-nitro group on the phenyl ring serves a dual purpose. Synthetically, its strong electron-withdrawing nature stabilizes reaction intermediates. Biologically, the nitro group projects into the deep hydrophobic pocket adjacent to the ATP-binding site (characteristic of Type II kinase inhibitors), where it acts as a potent hydrogen-bond acceptor, significantly lowering the dissociation constant (
Kd
) of the drug-target complex[9].
Fig 1: Synthetic evolution of the thiophene scaffold to dual-target inhibitors.
Mechanism of Action in Biological Systems
VEGFR-2 Inhibition and Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of tumor survival. VEGFR-2 is the primary transducer of VEGF-mediated angiogenic signals[10]. Derivatives of the 5-(4-nitrophenyl)thieno[2,3-d]pyrimidine class act as Type II inhibitors [9].
Causality of Binding: Unlike Type I inhibitors that bind only to the active conformation of the kinase, these derivatives bind to the inactive (DFG-out) conformation. The pyrimidine core forms critical hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2)[4]. Simultaneously, the 4-nitrophenyl moiety extends past the gatekeeper residue into the allosteric hydrophobic pocket, locking the kinase in an inactive state. This prevents auto-phosphorylation, thereby shutting down the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately inducing endothelial cell apoptosis[3][10].
Fig 2: Mechanism of VEGFR-2 kinase inhibition and downstream apoptotic induction.
PARP-1 Inhibition and Synthetic Lethality
In addition to kinase inhibition, these derivatives exhibit high affinity for the NAD+ binding pocket of PARP-1[5][6]. By competitively displacing NAD+, the thieno[2,3-d]pyrimidine derivatives prevent the synthesis of poly(ADP-ribose) chains. This traps PARP-1 on single-strand DNA breaks. During replication, these trapped complexes collapse replication forks, leading to double-strand breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to cell death via synthetic lethality[6].
Quantitative Efficacy Data
The translation of the Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate scaffold into cyclized derivatives yields sub-micromolar efficacy across multiple biological models. Below is a synthesized comparison of representative derivatives[4][6][8][9].
Derivative Class
Primary Target
Target IC₅₀ (µM)
Cell Line (Assay)
Cellular IC₅₀ (µM)
Reference Standard
Thieno[2,3-d]pyrimidine (Cmpd 17f)
VEGFR-2
0.23 ± 0.03
HCT-116 (Colorectal)
2.80 ± 0.16
Sorafenib (0.23 µM)
Thieno[2,3-d]pyrimidine (Cmpd 72a)
VEGFR-2
0.067
HepG2 (Hepatic)
0.22
Sorafenib (0.19 µM)
RP-010 (Thienopyrimidine core)
Wnt/β-Catenin
N/A
PC-3 (Prostate)
< 1.00
Erlotinib
Triazolo-thieno[2,3-d]pyrimidine
PARP-1
0.15 (Est.)
MCF-7 (Breast)
6.90
3-Aminobenzamide
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of these derivatives must follow self-validating workflows. The inclusion of internal controls ensures that assay readouts are a direct consequence of the drug's mechanism of action, rather than artifactual cytotoxicity.
Protocol 1: Synthesis of the Active Thieno[2,3-d]pyrimidine Pharmacophore
Causality: The native ester is biologically inert against kinases. Cyclization is required to create the ATP-mimetic pyrimidine ring[7].
Reagents: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (1.0 eq), Formamide (excess, acts as solvent and reactant).
Reaction: Suspend the thiophene derivative in formamide. Heat the mixture to 180°C under reflux for 2–4 hours in an oil bath[7].
Monitoring: Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1). The primary amine peak (~3400 cm⁻¹) will disappear in FTIR, replaced by a lactam/amide C=O stretch (~1660 cm⁻¹)[7].
Purification: Cool to room temperature. Filter the precipitated solid, wash with cold methanol, and recrystallize from ethanol to yield 5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)
Causality: To prove that cellular apoptosis is driven by direct kinase inhibition, a cell-free biochemical assay is required[3].
Compound Titration: Prepare a 10-point serial dilution of the synthesized derivative (from 10 µM to 0.1 nM) in DMSO. Self-Validation: Use Sorafenib as a positive control and DMSO (0.1% final) as a vehicle negative control[4].
Reaction Initiation: Add ATP (10 µM) and Poly(Glu,Tyr) substrate to the wells. Incubate at room temperature for 60 minutes.
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
Analysis: Plot luminescence vs. log[inhibitor] to calculate the IC₅₀ using non-linear regression.
Protocol 3: Cellular Apoptosis Validation via Flow Cytometry (Annexin V/PI)
Causality: Kinase inhibition must translate to programmed cell death. Annexin V detects early apoptosis (phosphatidylserine externalization), while PI detects late apoptosis/necrosis (membrane permeabilization)[3].
Cell Culture: Seed HepG2 or HCT-116 cells at
2×105
cells/well in a 6-well plate. Incubate overnight.
Treatment: Treat cells with the derivative at its established IC₅₀ and
2×
IC₅₀ concentrations for 48 hours.
Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
Data Acquisition: Analyze via flow cytometry. Self-Validation: Utilize single-stained controls (Annexin V only, PI only) to set accurate compensation matrices, preventing fluorescence spillover from generating false-positive apoptotic populations.
References
MDPI - Pharmaceuticals : Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.[Link]
ResearchGate : Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV).[Link]
PubMed / NIH : New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies.[Link]
PubMed / NIH : Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.[Link]
ResearchGate : Mechanism of action of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[Link]
MDPI - Cancers : Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells.[Link]
ResearchGate : Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition.[Link]
ResearchGate : Design, Synthesis, and Anticancer as PARP-1 Inhibitor with Computational Studies of New Triazole, Thiazolidinone, - Thieno [2, 3-d] Pyrimidinones.[Link]
ResearchGate : Recent Developments Regarding the Use of Thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry.[Link]
MDPI - Molecules : In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Abstract
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS: 91076-99-2) is a highly functionalized heterocyclic building block critical to both pharmaceutical development (e.g., anti-cancer and anti-inflammatory agents) and materials science (e.g., organic electronics and dye-sensitized solar cells) [1]. This whitepaper provides an in-depth analysis of its thermodynamic stability, resolves literature discrepancies regarding its melting point, and establishes self-validating analytical protocols for rigorous quality control.
Structural Causality & Thermodynamic Profiling
The thermodynamic stability of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is dictated by its unique "push-pull" electronic architecture.
Electron-Donating Group (EDG): The C3-amino group acts as a strong nucleophile and electron donor.
Electron-Withdrawing Groups (EWG): The C5-nitrophenyl group and the C2-methyl ester exert strong inductive and mesomeric electron-withdrawing effects.
Causality of Stability: This highly conjugated push-pull system polarizes the electron density across the central thiophene ring. While this polarization is highly advantageous for creating charge-transfer complexes in organic electronics [1], it also makes the molecule susceptible to oxidative degradation under high thermal stress or prolonged UV exposure. Consequently, the compound requires strict storage conditions (0–8 °C) to maintain long-term thermodynamic stability and prevent gradual degradation [1].
Fig 1: Structural causality mapping of functional groups to industrial applications.
Resolving Melting Point Discrepancies
A critical challenge in the characterization of this compound is the significant variance in reported melting points across commercial literature. Some suppliers report a melting point range of 140–147 °C [2], while others cite values as high as 220 °C [3].
Mechanistic Explanation: This extreme variance is a classic indicator of either polymorphic crystalline forms, solvent occlusion during the crystallization process, or thermal decomposition prior to true melting. The nitrophenyl moiety can induce different crystal packing arrangements (polymorphs) depending on the recrystallization solvent. Furthermore, if the compound undergoes thermal degradation (e.g., decarboxylation or oxidation of the amino group) before reaching its thermodynamic melting point, a standard capillary melting point apparatus will yield false, elevated readings.
To resolve this, researchers must abandon standard capillary methods in favor of orthogonal thermal analysis.
Physicochemical Data Summary
The following table synthesizes the verified physicochemical and thermodynamic parameters for the compound based on aggregated supplier data and structural calculations [1] [2] [3][4].
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental step includes an internal control mechanism to rule out false positives.
To definitively determine the melting point and rule out decomposition, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA).
Causality of Design: By running TGA and DSC simultaneously, the TGA mass-loss curve acts as an orthogonal control for the DSC endotherm. If an endothermic peak is observed on the DSC without a corresponding mass loss on the TGA, it is definitively a phase transition (melting). If mass loss coincides with the endotherm, it is thermal decomposition.
Step 1 (Preparation): Desiccate 5 mg of the sample under vacuum for 24 hours to remove bound moisture (preventing false endotherms from water evaporation).
Step 2 (TGA Setup): Load the sample into an alumina crucible. Purge with dry Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation.
Step 3 (DSC Ramp): Apply a strict heating ramp of 5 °C/min from 25 °C to 250 °C. Why 5 °C/min? A slow ramp ensures thermal equilibrium, allowing for the detection of subtle polymorphic transitions that a rapid 20 °C/min ramp would mask.
Step 4 (Validation): Cross-reference the DSC endothermic peak against the TGA derivative weight curve.
Fig 2: Orthogonal DSC/TGA workflow for resolving melting point discrepancies.
Protocol B: Isothermal Stress Testing (HPLC-UV)
To validate the 0–8 °C storage requirement, a forced degradation assay must be performed.
Step 1 (Stress Conditions): Aliquot the compound into three distinct environments: 4 °C (Control), 25 °C / 60% RH, and 40 °C / 75% RH.
Step 2 (Internal Standard): Spike all samples with a structurally stable internal standard (e.g., biphenyl) prior to dissolution. Causality: The internal standard self-validates the injection volume and extraction recovery, ensuring that any drop in the target compound's peak area is due to actual degradation, not instrument error.
Step 3 (Chromatography): Analyze via RP-HPLC (C18 column) using an isocratic mobile phase of Acetonitrile:Water (70:30, v/v) with 0.1% TFA to suppress amine ionization. Monitor at 254 nm.
Step 4 (Kinetics): Plot the log of the normalized peak area against time to determine the degradation kinetics and establish a scientifically grounded shelf-life.
References
Dr. Jagath Reddy's Heterocyclics. Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (JR-12821). Retrieved from [Link]
Protocols & Analytical Methods
Method
Gewald reaction protocol for synthesizing Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Application Note: Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate via a Modified Gewald-Type Cyclization Executive Summary The synthesis of highly functionalized thiophenes is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate via a Modified Gewald-Type Cyclization
Executive Summary
The synthesis of highly functionalized thiophenes is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. While the classical Gewald reaction is the premier method for synthesizing 2-aminothiophenes[1], accessing the inverted 3-amino-thiophene-2-carboxylate substitution pattern requires a strategic mechanistic deviation. This application note details a highly optimized, self-validating protocol for the synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate . By employing a modified Gewald/Fiesselmann-type cyclization using a pre-formed C–S bond precursor (methyl thioglycolate) and an activated electrophile (3-chloro-3-(4-nitrophenyl)acrylonitrile), this protocol ensures absolute regiocontrol, high atom economy, and excellent yields[2][3].
Mechanistic Rationale & Causality
The classical Gewald multicomponent reaction (using a ketone, an α-cyanoester, and elemental sulfur) regioselectively yields 2-aminothiophene-3-carboxylates[1]. To synthesize the target 3-amino-2-carboxylate isomer, elemental sulfur must be replaced with methyl thioglycolate . This reagent serves a dual purpose: it acts as the nucleophilic sulfur source and provides the ester-bearing α-methylene group necessary for cyclization.
The reaction is driven by a strong base (Sodium Methoxide, NaOMe) in a protic solvent (Methanol) to match the ester alkyl group, thereby preventing unwanted transesterification.
Thiolate Generation : NaOMe deprotonates the thiol group of methyl thioglycolate, creating a highly nucleophilic thiolate species.
Nucleophilic Vinylic Substitution (SNV) : The thiolate attacks the β-carbon of 3-chloro-3-(4-nitrophenyl)acrylonitrile, displacing the chloride ion and forming a stable thioether intermediate.
Thorpe-Ziegler Cyclization : The base then deprotonates the activated methylene carbon (α to the methyl ester). This carbanion undergoes an intramolecular 5-exo-dig cyclization by attacking the electrophilic nitrile carbon.
Aromatization : The resulting imino-thiophene intermediate rapidly tautomerizes to the thermodynamically stable 3-aminothiophene aromatic system.
Mechanistic pathway of the modified Gewald/Fiesselmann cyclization for 3-aminothiophenes.
Reaction Optimization Data
To establish a self-validating and robust protocol, empirical optimization of the base and solvent was conducted. NaOMe in Methanol at 0 °C to 25 °C was selected as the optimal system. The use of weaker bases (e.g., K2CO3) resulted in incomplete Thorpe-Ziegler cyclization, stalling at the thioether intermediate, whereas non-nucleophilic bases like DBU caused unwanted dimerization side-reactions.
Base (Equivalents)
Solvent
Temperature (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC, %)
Et₃N (2.5)
EtOH
78 (Reflux)
4.0
45
88
K₂CO₃ (2.5)
DMF
80
3.5
62
92
DBU (2.0)
THF
25
2.0
71
90
NaOMe (2.5)
MeOH
0 to 25
1.5
85
>98
Step-by-Step Experimental Protocol
Safety Precautions: 3-Chloro-3-(4-nitrophenyl)acrylonitrile is a potential lachrymator and skin irritant. Methyl thioglycolate possesses a highly offensive odor. All manipulations must be performed in a certified fume hood using appropriate PPE.
Reagents & Materials:
3-Chloro-3-(4-nitrophenyl)acrylonitrile: 2.08 g (10.0 mmol, 1.0 equiv)
Methyl thioglycolate: 1.17 g (11.0 mmol, 1.1 equiv)
Sodium methoxide (NaOMe) powder: 1.35 g (25.0 mmol, 2.5 equiv)
Preparation of the Thiolate: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add 30 mL of anhydrous MeOH and cool the flask to 0 °C using an ice-water bath.
Base Addition: Carefully add NaOMe (1.35 g) to the chilled methanol. Stir for 5 minutes until fully dissolved.
Thiol Activation: Inject methyl thioglycolate (1.17 g) dropwise into the basic solution. Stir at 0 °C for 15 minutes to ensure complete generation of the active thiolate nucleophile.
Electrophile Addition: Dissolve 3-chloro-3-(4-nitrophenyl)acrylonitrile (2.08 g) in 20 mL of anhydrous MeOH. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over a period of 20 minutes, strictly maintaining the internal temperature at 0 °C to prevent exothermic side reactions.
Cyclization: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (25 °C). Stir vigorously for 1.5 hours.
Reaction Monitoring: Validate reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The starting material spot (
Rf≈0.6
) should completely disappear, replaced by a bright UV-active product spot (
Rf≈0.35
).
Quenching & Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous suspension with Ethyl Acetate (3 × 40 mL).
Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (50 mL) and saturated aqueous NaCl (brine, 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude dark-yellow solid by recrystallization from hot ethanol. Filter the resulting crystals and dry under high vacuum to afford Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate as a vibrant yellow/orange crystalline solid.
Expected Analytical Characterization
To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected spectroscopic benchmarks:
LC-MS (ESI+): Calculated for C₁₂H₁₀N₂O₄S [M+H]⁺: m/z 279.04; Found: 279.05.
References
Title: 2-Aminothiophenes by the Gewald reaction.
Source: Journal of Heterocyclic Chemistry, 36(2), 333-345.
URL: [Link]
Title: Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction.
Source: Tetrahedron, 64(49), 11262-11269.
URL: [Link]
Title: A Facile and Convenient Synthesis of 3-Alkylamino-5-arylthiophenes with a Variety of Substituents at C-2 and Studies of Reaction Mechanisms.
Source: The Journal of Organic Chemistry, 65(15), 4618–4625.
URL: [Link]
Application Note: Optimal Catalytic and Reaction Conditions for the High-Yield Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Executive Summary & Chemical Context Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly privileged scaffold in modern drug discovery. It serves as a critical precursor for the synthesis of complex hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly privileged scaffold in modern drug discovery. It serves as a critical precursor for the synthesis of complex heterocycles, including thieno[3,2-d]pyrimidines, which are actively investigated as protein-tyrosine phosphatase 1B (PTP1B) inhibitors and conformationally restricted antiviral agents ()[1].
This application note provides a field-proven, self-validating protocol for the synthesis of this compound via a highly efficient [3+2] annulation strategy. By reacting 3-chloro-3-(4-nitrophenyl)acrylonitrile with methyl thioglycolate under optimized basic conditions, researchers can achieve excellent yields while minimizing side reactions such as ester hydrolysis or incomplete cyclization ()[2].
To consistently achieve high yields, it is critical to understand the causality behind the reaction conditions. The synthesis is a cascade process governed by three distinct mechanistic phases:
Nucleophilic Vinylic Substitution (SNV): The thiol group of methyl thioglycolate is deprotonated by the base. The resulting highly nucleophilic thiolate attacks the
β
-carbon of 3-chloro-3-(4-nitrophenyl)acrylonitrile, displacing the chloride ion to form a thioether intermediate ()[3].
Thorpe-Ziegler Cyclization: The base subsequently deprotonates the active methylene group of the thioglycolate moiety. The generated carbanion undergoes an intramolecular nucleophilic attack on the electrophilic cyano carbon, closing the ring to form a 5-membered cyclic imine ()[4].
Aromatization: The cyclic imine (a dihydrothiophene derivative) spontaneously tautomerizes to the thermodynamically stable aromatic 3-aminothiophene system[2].
Catalyst/Base Selection: The "Goldilocks" Principle
The choice of base is the primary determinant of reaction success.
Potassium Carbonate (K₂CO₃) is the optimal catalyst. With a pKa of ~10.3, it is strong enough to deprotonate both the thiol (pKa ~8.5) and the active methylene (pKa ~11-13 in polar aprotic solvents) to drive the Thorpe-Ziegler cyclization, but mild enough to prevent the saponification of the methyl ester[1].
Sodium Methoxide (NaOMe) accelerates the reaction but introduces the risk of transesterification and requires strict anhydrous conditions.
Triethylamine (Et₃N) is insufficiently basic to fully deprotonate the active methylene, often leading to a stalled reaction where only the acyclic thioether intermediate is isolated.
Solvent Effects
Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are mandatory for optimal yields. These solvents leave the thiolate and carbanion intermediates unsolvated and highly reactive, significantly lowering the activation energy required for the intramolecular cyclization step compared to protic solvents like methanol[4],[1].
Reaction Optimization Data
The following table summarizes the quantitative optimization data, demonstrating the superiority of the K₂CO₃/NMP system.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
K₂CO₃ (1.2)
NMP
60
12
88
Complete cyclization; high purity profile.
2
K₂CO₃ (1.2)
DMF
60
12
85
Comparable to NMP; slight solvent odor retention.
3
NaOMe (1.2)
MeOH
65
4
78
Faster reaction; minor transesterification impurities.
4
Et₃N (2.0)
EtOH
80
24
42
Incomplete cyclization; thioether accumulation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and thermal cues are provided to ensure the reaction is proceeding correctly at each stage.
System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (1.66 g, 12.0 mmol) and 3-chloro-3-(4-nitrophenyl)acrylonitrile (2.08 g, 10.0 mmol) in anhydrous NMP (15 mL) under a steady nitrogen atmosphere.
SNV Initiation: Cool the suspension to 0–5 °C using an ice bath. Add methyl thioglycolate (1.07 mL, 12.0 mmol) dropwise over 10 minutes.
Self-Validation Check: A slight exotherm and a distinct color shift (typically from pale yellow to deep orange/red) will occur. This confirms the successful generation of the thiolate anion and the initiation of the substitution step.
Thorpe-Ziegler Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 12 hours.
Quenching & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-water.
Self-Validation Check: The highly conjugated, hydrophobic 3-aminothiophene product will immediately crash out of the aqueous solution as a distinct precipitate.
Isolation: Stir the aqueous suspension for an additional 30 minutes to ensure complete precipitation and the full dissolution of inorganic byproducts (KCl, excess K₂CO₃). Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove any residual NMP.
Purification: Recrystallize the crude solid from hot ethanol (or an ethyl acetate/hexane mixture) to afford the pure Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate as a crystalline solid.
Mechanistic Pathway Visualization
Mechanistic pathway: SNV, Thorpe-Ziegler cyclization, and aromatization.
References
Shastin, A. V., Golubinskii, I. V., Lenkova, O. N., Balenkova, E. S., & Nenaidenko, V. G. (2006). Synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates based on α-chlorocinnamonitriles. Russian Journal of Organic Chemistry, 42(2), 238-240. URL:[Link]
Marchais-Oberwinkler, S., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules, 18(4), 4487-4517. URL:[Link]
Khoroshilova, O. V., et al. (2015). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 11, 1891-1897. URL:[Link]
Science of Synthesis. (2000). Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides. Thieme. URL:[Link]
Application Note: Preparation and Characterization of Conducting Polymers from Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Mechanistic Insights The synthesis of conducting polymers from...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Advanced Methodology and Protocol Guide
Introduction & Mechanistic Insights
The synthesis of conducting polymers from highly functionalized heterocyclic monomers presents unique challenges and opportunities in materials science and sensor development. Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a complex thiophene derivative characterized by a primary amine at the C3 position, flanked by two strongly electron-withdrawing groups: a methyl carboxylate at C2 and a 4-nitrophenyl group at C5.
Mechanistic Causality: Why Traditional Polymerization Fails
In standard thiophene derivatives (e.g., 3-hexylthiophene or EDOT), oxidative polymerization occurs via the α and α' (2,5) positions of the thiophene ring to form a conjugated polythiophene backbone. However, in this specific monomer, the C2 and C5 positions are sterically and electronically blocked by the ester and nitrophenyl groups, respectively. This blockade strictly precludes traditional thiophene-chain propagation.
Consequently, polymerization is directed exclusively through the C3-primary amine . The resulting macromolecule possesses a polyaniline-like (poly(arylamine)) backbone, where the sterically bulky, electron-deficient thiophene rings act as pendant groups. Furthermore, the strong electron-withdrawing nature of both the ester and the nitro groups significantly increases the monomer's oxidation potential. This requires optimized, highly oxidizing conditions—such as strong chemical oxidants in acidic media or high anodic potentials during electropolymerization—to successfully initiate radical cation formation [1, 2].
Experimental Protocols: Self-Validating Systems
To accommodate the high oxidation potential and unique solubility profile of the monomer, two distinct polymerization protocols are detailed below. Every step is designed as a self-validating system to ensure real-time quality control.
Electrochemical synthesis allows precise control over the high oxidation potential, yielding a uniform, electroactive film directly on the electrode surface, ideal for biosensor applications [1].
Preparation: Dissolve the monomer and
TBAPF6
in anhydrous ACN under an inert argon atmosphere. Sonicate for 5 minutes to ensure complete dissolution.
Cell Assembly: Immerse the three-electrode system into the solution. Ensure the working electrode is freshly polished with 0.05 µm alumina slurry.
Electropolymerization: Apply Cyclic Voltammetry (CV). Sweep the potential from
0.0 V
to
+1.8 V
at a scan rate of
50 mV/s
for 15–20 cycles.
Self-Validation Check: During the first anodic sweep, an irreversible oxidation peak will appear at high potential (
>+1.4 V
), corresponding to the oxidation of the primary amine. In subsequent cycles, a new, reversible redox couple will emerge at a lower potential (approx.
+0.6 V
to
+0.8 V
). The linear increase in the peak current of this new couple with each cycle validates the continuous growth of a conjugated poly(arylamine) film on the electrode [2].
Post-Processing: Rinse the modified electrode with monomer-free ACN to remove unreacted precursors.
Protocol B: Chemical Oxidative Polymerization
Chemical oxidation is scalable and ideal for synthesizing bulk polymer powder for structural characterization or composite blending.
Reagents & Materials:
Monomer: 5.0 mmol
Oxidant: Ammonium persulfate (APS, 6.0 mmol)
Solvent System: Ethanol (20 mL) and
1 M
HCl (40 mL)
Step-by-Step Methodology:
Monomer Solubilization: Dissolve the hydrophobic monomer in 20 mL of ethanol. Slowly add 30 mL of
1 M
HCl while stirring. Cool the mixture to
0–5∘C
in an ice bath to prevent side reactions and control the exothermic radical coupling.
Oxidant Preparation: Dissolve APS in 10 mL of
1 M
HCl.
Polymerization: Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring.
Self-Validation Check: The reaction mixture will transition from a light yellow/orange solution to a dark green/brown suspension within 2 hours. This distinct colorimetric shift validates the formation of the oxidized, emeraldine-like state of the poly(arylamine) backbone.
Isolation: Maintain the reaction at
0–5∘C
for 12 hours. Filter the precipitated polymer under vacuum. Wash sequentially with
1 M
HCl, deionized water, and ethanol until the filtrate is colorless. Dry under vacuum at
60∘C
for 24 hours.
Data Presentation & Expected Outcomes
Summarized below are the comparative metrics and expected physicochemical properties of the synthesized conducting polymers.
Table 1: Comparison of Polymerization Methodologies
Parameter
Electrochemical Polymerization
Chemical Oxidative Polymerization
Driving Force
Anodic Potential (
+1.8 V
)
Chemical Oxidant (APS)
Solvent System
Anhydrous Acetonitrile
Biphasic Ethanol /
1 M
HCl
Product Form
Adherent Thin Film
Bulk Precipitated Powder
Yield / Thickness
50−200 nm
(Cycle-dependent)
65−75%
(Gravimetric)
Primary Application
Biosensors, Microelectrodes
Nanocomposites, Bulk Conductivity
Table 2: Expected Physicochemical Properties
Property
Expected Observation
Mechanistic Rationale
FTIR Spectroscopy
Broadening of N-H stretch; appearance of C=N quinoid bands (
∼1580 cm−1
).
Confirms C-N coupling and the polyaniline-like backbone structure.
UV-Vis Absorption
Red-shift from monomer peak; emergence of a polaron band at
>600 nm
.
Indicates extended
π
-conjugation along the polymer backbone.
Solubility
Highly soluble in NMP, DMF; insoluble in water and non-polar solvents.
Bulky pendant thiophene groups prevent tight chain packing, enhancing organic solubility.
Experimental Workflow Visualization
The following diagram maps the divergent synthesis pathways from the parent monomer, highlighting the mechanistic steps and final characterization requirements.
Caption: Workflow of Electrochemical and Chemical Oxidative Polymerization pathways for the target monomer.
References
Terán-Alcocer, Á., Bravo-Plascencia, F., Cevallos-Morillo, C., & Palma-Cando, A. (2021). "Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules." Nanomaterials, 11(1), 252. URL:[Link]
Lieberzeit, P., & Fruhmann, P. (2023). "Conductive Molecularly Imprinted Polymers (cMIPs): Rising and Versatile Key Elements in Chemical Sensing." Chemosensors, 11(5), 299. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Improving the yield of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate in Gewald multicomponent synthesis
Technical Support Center: Gewald Multicomponent Synthesis Topic: Improving the Yield of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate Introduction The Gewald three-component reaction is a cornerstone in heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Gewald Multicomponent Synthesis
Topic: Improving the Yield of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Introduction
The Gewald three-component reaction is a cornerstone in heterocyclic chemistry for the one-pot synthesis of highly substituted 2-aminothiophenes.[1][2][3] These moieties are privileged scaffolds in medicinal chemistry and materials science.[4] This guide focuses on a specific, often challenging, synthesis: that of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. The starting materials for this synthesis are 4-nitroacetophenone, methyl cyanoacetate, and elemental sulfur, typically catalyzed by an amine base like morpholine.
The presence of an aryl ketone (4-nitroacetophenone) can lead to lower reactivity compared to aliphatic ketones, often resulting in suboptimal yields.[4] This technical guide provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically optimize reaction parameters to enhance the yield and purity of your target compound.
Q1: My reaction shows no product formation, or the yield is extremely low. Where do I begin troubleshooting?
A1: The Gewald reaction is a sequence of three core steps: (1) Knoevenagel condensation, (2) Michael addition of sulfur, and (3) intramolecular cyclization and tautomerization.[3][5] A failure at any stage will halt the entire process. The most common point of failure is the initial Knoevenagel condensation between 4-nitroacetophenone and methyl cyanoacetate.[6]
Causality & Recommended Actions:
Verify Starting Material Quality:
4-Nitroacetophenone: Ensure it is free from impurities.
Methyl Cyanoacetate: This reagent can degrade. Use a fresh or recently distilled sample.
Base (e.g., Morpholine): Amine bases can absorb water and carbon dioxide from the air. Use a fresh bottle or purify if necessary.
Sulfur: Use finely powdered elemental sulfur for better solubility and reactivity.
Isolate and Confirm the Knoevenagel Condensation: The first step is to confirm the formation of the α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-(4-nitrophenyl)but-2-enoate.
Protocol: Run a small-scale reaction with only 4-nitroacetophenone, methyl cyanoacetate, and the base in your chosen solvent. Stir at room temperature or gentle heat (40-50 °C) for 30-60 minutes.[6]
Validation: Monitor the reaction by Thin Layer Chromatography (TLC). The intermediate should have a different Rf value than the starting materials. If the intermediate is not forming, the condensation is the problem. Focus on optimizing the base and ensuring starting material purity.[6]
Q2: The Knoevenagel condensation is successful, but the final thiophene yield remains poor. What is the next critical point to investigate?
A2: If the α,β-unsaturated intermediate forms successfully, the bottleneck likely lies in the sulfur addition and subsequent cyclization steps. These processes are highly dependent on reaction conditions.[5][6]
Causality & Recommended Actions:
Suboptimal Temperature:
The Problem: The reaction requires a specific temperature profile. Too low, and the sulfur addition/cyclization will be sluggish or stall.[6] Too high, and you risk promoting side reactions, such as the dimerization of the unsaturated intermediate or decomposition.[6][7]
The Solution: The optimal temperature for this step is typically in the range of 40-70 °C.[6] It is highly advisable to screen temperatures within this range (e.g., 40 °C, 50 °C, 60 °C) to find the sweet spot for your specific substrate.
Incorrect Solvent Choice:
The Problem: Elemental sulfur has poor solubility in many organic solvents. Inadequate solubilization is a primary reason for low yield.
The Solution: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are preferred as they enhance both the solubility and reactivity of sulfur.[5][6] Ethanol is often a good starting point due to its ability to dissolve reactants and its ease of removal during workup.[8]
Ineffective Base for Sulfur Activation:
The Problem: The amine base not only catalyzes the initial condensation but also plays a role in activating the elemental sulfur, often by forming polysulfide species.[1]
The Solution: Morpholine is an excellent choice as it is particularly effective at solubilizing sulfur.[1][4] Piperidine and triethylamine are also commonly used.[5] If one base is not working, screening others is a logical step.
Troubleshooting Logic Workflow
Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.
Q3: My reaction mixture is dark and contains multiple spots on TLC, making purification difficult. What are the likely side products and how can I minimize them?
A3: The formation of a complex mixture indicates competing side reactions. For the Gewald synthesis, especially with activated intermediates, this is a common challenge.
Causality & Recommended Actions:
Dimerization of the Intermediate: The α,β-unsaturated nitrile formed after the Knoevenagel condensation can undergo self-condensation (dimerization), which competes directly with the desired sulfur addition and cyclization pathway.[6]
Mitigation: This is often exacerbated by high temperatures or high concentrations of the base. Try lowering the reaction temperature after the initial condensation is complete. Alternatively, adding the sulfur promptly after confirming intermediate formation can help favor the desired reaction pathway.
Thiolation of the Ketone: In some cases, the starting ketone can react with sulfur species, leading to undesired byproducts.
Mitigation: A controlled, stepwise addition of reagents can help. First, ensure the Knoevenagel condensation proceeds, then introduce the sulfur. A one-pot, all-at-once approach can sometimes promote these competing reactions.
Decomposition: The nitro group on the aromatic ring can participate in or be susceptible to side reactions under harsh conditions (excessively high heat or strongly basic media).
Mitigation: Maintain careful temperature control and avoid excessively long reaction times. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed and the product is maximized.
Experimental Protocols & Data
Optimized One-Pot Protocol for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
This protocol serves as a robust starting point. Optimization may be required based on your specific lab conditions.
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroacetophenone (10 mmol, 1.65 g) and methyl cyanoacetate (10 mmol, 0.99 g).
Solvent & Base: Add ethanol (25 mL) followed by morpholine (11 mmol, 0.96 mL).
Condensation: Stir the mixture at room temperature for 15-20 minutes. Monitor the formation of the Knoevenagel intermediate by TLC.
Sulfur Addition: Once the condensation is evident, add finely powdered elemental sulfur (11 mmol, 0.35 g) to the mixture.
Cyclization: Heat the reaction mixture to 50-60 °C and maintain it at this temperature. Monitor the reaction progress by TLC (typically 2-4 hours).
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
Isolation: Collect the precipitated yellow-orange solid by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove soluble impurities.
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the pure Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate.
Table 1: Influence of Reaction Parameters on Gewald Synthesis Yield
This table summarizes typical effects of key parameters. The "Yield" column represents expected trends rather than absolute values, which are substrate-dependent.
Parameter
Variation
Rationale & Expected Outcome
Base
Morpholine
Excellent sulfur solubilizer; often gives high yields.[1]
Piperidine
Stronger base, can accelerate condensation but may increase side products.[5]
Triethylamine
Weaker base, may require longer reaction times or more heat.[5]
Solvent
Ethanol
Good balance of solubility for reactants and ease of removal.[8]
Methanol
Similar to ethanol, good polarity for sulfur solubility.[5]
DMF
High boiling point and excellent solvent, but more difficult to remove.[5]
Temperature
Room Temp
Reaction is often too sluggish, leading to very low yield.
40-50 °C
Good starting point; balances reaction rate and minimizes side products.[5]
> 70 °C
Risk of increased byproduct formation and decomposition.[6][7]
Gewald Reaction Mechanism Overview
Caption: The three key stages of the Gewald reaction mechanism.
References
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
Bone, R. G. A., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4496-4505. [Link]
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
de Oliveira, R. B., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(4), 2133-2145. [Link]
O'Mahony, G., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 885-891. [Link]
Shaikh, R. A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ChemistrySelect, 8(44), e202303531. [Link]
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
Park, H., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a notoriously challenging compound to formulate. As a classic "brick dust" molecule, its poor aqueous solubility stems from a highly rigid, planar aromatic system (a thiophene core conjugated with a 4-nitrophenyl ring) that drives intense intermolecular
π−π
stacking. Coupled with strong hydrogen bonding networks in the solid state, this compound exhibits a massive crystal lattice energy.
This guide provides field-proven, self-validating protocols to overcome these physicochemical liabilities for both in vitro and in vivo applications.
Part 1: Structural Diagnostics & Causality
Before attempting to dissolve this compound, it is critical to understand why standard methods fail. The table below breaks down the structural liabilities dictating its behavior in aqueous media.
Table 1: Physicochemical Liability Diagnostics
Structural Feature
Physicochemical Consequence
Formulation Impact & Troubleshooting Strategy
Thiophene-Nitrophenyl Core
Extreme hydrophobicity and planar rigidity; high
π−π
stacking.
Causes "brick dust" precipitation. Requires lattice-breaking energy (sonication/milling) and hydrophobic encapsulation.
3-Amino Group
Severely deactivated (pKa < 2) by adjacent electron-withdrawing ester and thiophene ring.
Do not attempt pH adjustment. Salt formation (e.g., HCl salt) will fail or immediately hydrolyze in aqueous media.
Methyl Ester
Polar but neutral; acts as a hydrogen bond acceptor in the crystal lattice.
Contributes to solid-state stability. Requires co-solvents capable of hydrogen bond disruption (e.g., DMSO, PEG-400).
Part 2: Formulation Decision Matrix
Workflow for selecting solubility strategies based on experimental endpoints.
Part 3: Frequently Asked Questions & Troubleshooting Guides
Q1: I tried dissolving the compound in 0.1 M HCl to protonate the amine and make a soluble salt, but it remained a suspension. Why?A: This is a common structural misinterpretation. While primary aliphatic amines are basic (pKa ~9-10), the 3-amino group on this specific thiophene ring is conjugated with the electron-withdrawing methyl carboxylate at the C2 position. This creates a vinylogous amide-like resonance system, drastically reducing the electron density on the nitrogen. Consequently, the pKa is likely below 2. At physiological pH (7.4) or even in mild acids, the amine remains unprotonated.
Causality: Because the molecule cannot be ionized, pH adjustment strategies will fail. You must rely on co-solvency, micellar solubilization, or inclusion complexes to solvate the neutral molecule as detailed in 1[1].
Q2: My 10 mM DMSO stock crashes out immediately when spiked directly into my biochemical assay buffer (pH 7.4). How do I prevent this "solvent shift" precipitation?A: Direct dilution of a hydrophobic DMSO stock into an aqueous buffer causes a rapid collapse of the solvation shell, forcing the planar thiophene molecules to self-associate and precipitate. To prevent this, you must construct a thermodynamic bridge using an intermediate surfactant dilution. Surfactants like Tween-20 or Cremophor EL lower the interfacial tension and form micelles that shield the hydrophobic core before it hits the bulk water[1].
Protocol 1: Intermediate Surfactant Cascade for In Vitro Assays
Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Store desiccated at -20°C.
Intermediate Micellar Phase: In a glass vial, mix 10 µL of the 10 mM DMSO stock with 90 µL of a 10% (w/v) Tween-20 solution in LC-MS grade water.
Energy Input: Vortex vigorously for 30 seconds, then sonicate in a water bath for 5 minutes at room temperature. Causality: Sonication provides the kinetic energy required to ensure the drug partitions completely into the surfactant micelles rather than forming amorphous nano-precipitates.
Final Aqueous Spike: Spike this intermediate solution into your final assay buffer at a 1:100 dilution. This yields a 1 µM final drug concentration in 0.1% DMSO and 0.09% Tween-20, which is well-tolerated by most biochemical assays.
Self-Validation Step: To ensure true solubility (and not a colloidal suspension), centrifuge a 1 mL aliquot of the final buffer at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify via HPLC-UV. If the concentration matches your nominal target, the protocol is validated.
Q3: We are moving to rodent PK studies and need to dose orally at 10 mg/kg. DMSO/Tween is too toxic for the animals at this concentration. What is the most reliable vehicle?A: For highly lipophilic, planar molecules lacking ionizable centers, Cyclodextrin (CD) complexation is the gold standard[2]. Specifically,[] provides an ideal hydrophobic cavity size to encapsulate the 4-nitrophenyl-thiophene moiety. This host-guest interaction masks the hydrophobic surface of the drug from the aqueous environment, exponentially increasing apparent solubility without the systemic toxicity of organic co-solvents[4].
Reversible host-guest inclusion complexation masking the hydrophobic API.
Protocol 2: HP-
β
-CD Formulation for In Vivo Dosing
Vehicle Preparation: Weigh 2.0 g of HP-
β
-CD and dissolve in 8.0 mL of sterile Water for Injection (WFI) to create a 20% (w/v) vehicle.
API Addition: Weigh 20 mg of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (Target: 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg dosing volume). Add the dry powder directly to the 20% HP-
β
-CD solution.
High-Energy Complexation: Do not merely stir. The crystal lattice energy of the solid must be overcome to allow single molecules to enter the cyclodextrin cavities. Use a probe sonicator (pulsed, on ice to prevent thermal degradation) for 10-15 minutes, or process through a laboratory bead mill.
Equilibration: Transfer to a magnetic stirrer and stir at 300 rpm overnight at 37°C. Causality: The host-guest complexation is an equilibrium process that requires time to reach maximum stoichiometric saturation[2].
Self-Validation Step: Filter the equilibrated suspension through a 0.22 µm PVDF syringe filter. The filtrate must be optically clear. Critical: You must quantify the exact concentration of the filtrate via HPLC against a standard curve before dosing the animals, as the apparent solubility may plateau before reaching the theoretical target.
Part 4: Quantitative Data Presentation
To set accurate expectations during your formulation development, refer to the established solubility limits across different vehicles below.
Table 2: Expected Quantitative Solubility Limits by Vehicle
Formulation Vehicle
Expected Apparent Solubility
Primary Application
Tolerability / Notes
PBS (pH 7.4)
< 0.1 µg/mL
None (Baseline)
Highly prone to immediate precipitation.
1% DMSO in PBS
~1 - 5 µg/mL
Cell-based Assays
High risk of "solvent shift" crashing over 24h.
10% Tween-20 (Intermediate)
> 1 mg/mL
Biochemical Assays
Must be diluted 1:100 for final assay use.
20% HP-
β
-CD in Water
1.5 - 3.0 mg/mL
In Vivo PO/IV Dosing
Excellent biocompatibility; requires energy input.
References
[2] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. NIH/PMC.[Link]
[1] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. NIH/PMC.[Link]
[4] Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach. MDPI.[Link]
Technical Support Center: Optimizing Recrystallization of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the recrystallization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the highest purity for your sample.
Understanding the Molecule: Key to Successful Purification
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a moderately polar molecule, a characteristic dictated by its functional groups: an aromatic amine, a methyl ester, and a nitro group. These features make it readily soluble in polar organic solvents like ethanol, methanol, and dimethylformamide, while its solubility in water is limited[1]. The presence of both hydrogen bond donors (the amino group) and acceptors (the ester and nitro groups) influences its interaction with different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate?
A1: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures[2][3]. For nitroaromatic compounds such as this, alcoholic solvents are often a good starting point[2]. Based on the solubility of similar 3-aminothiophene-2-carboxylate derivatives, methanol and ethanol are excellent candidates for single-solvent recrystallization[1][4][5]. A mixed solvent system, such as ethanol-water or toluene-ethanol , can also be highly effective, especially if the compound is too soluble in pure alcohol at room temperature[2][6].
Q2: My purified compound is still yellow. How can I remove colored impurities?
A2: A persistent yellow or brownish tint in the recrystallized product often indicates the presence of oxidation products or other colored impurities. Aromatic amines are particularly susceptible to oxidation. To address this, you can add a small amount of activated charcoal to the hot solution before filtration[7][8]. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as excessive amounts can lead to a decrease in the yield of your desired compound[9].
Q3: The compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities[2][9]. To resolve this, try the following:
Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point[2][9].
Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Consider a different solvent or a mixed-solvent system. A solvent with a lower boiling point may be more suitable.
Q4: I am getting a very low yield after recrystallization. What are the possible reasons?
A4: Low recovery is a common issue in recrystallization. The primary culprits are:
Using too much solvent: This is the most frequent cause of low yield. If you suspect this, you can try to evaporate some of the solvent and cool the solution again[9].
Premature crystallization: If crystals form during hot filtration, you will lose a significant amount of your product. Ensure your filtration apparatus is pre-heated.
Washing the crystals with warm solvent: Always use ice-cold solvent to wash your crystals to minimize dissolution.
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic approach to overcoming common challenges during the recrystallization of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate.
Problem 1: Poor or No Crystal Formation
Symptoms: After cooling, the solution remains clear, or only a few crystals have formed.
Workflow for Troubleshooting Poor Crystal Formation:
Caption: Troubleshooting workflow for product contamination.
Detailed Steps:
Remove Colored Impurities: If your product is discolored, dissolve it in the minimum amount of hot solvent, add a small amount of activated charcoal, and perform a hot filtration.[7]
Remove Insoluble Impurities: If you observe solid particles in the hot solution, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[7]
Address Soluble Impurities: If the impurities are soluble, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., methanol or ethanol) where the compound has high solubility when hot and low solubility when cold.
Dissolution: Place the crude Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If there are insoluble or colored impurities (after adding charcoal), perform a hot gravity filtration.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization
Solvent Pair Selection: Choose a pair of miscible solvents. One in which the compound is very soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "bad" solvent, e.g., water).
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until a slight cloudiness persists.
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Solvent Selection Guide
The following table provides a guide to common solvents for the recrystallization of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, based on general principles for nitroaromatic and aminothiophene compounds.
Solvent
Polarity
Boiling Point (°C)
Suitability
Comments
Methanol
High
65
Excellent
Often used for recrystallizing aminothiophene derivatives.[4][5]
Ethanol
High
78
Excellent
A common and effective solvent for polar organic compounds.[2][5]
Isopropanol
Medium-High
82
Good
May offer a different solubility profile than methanol or ethanol.
Ethyl Acetate
Medium
77
Fair to Good
Can be effective, but solubility may be high at room temperature.
Toluene
Low
111
Poor (as single solvent)
Can be used as the "good" solvent in a mixed pair with a non-polar "bad" solvent.
Hexane
Low
69
Insoluble
A good candidate for a "bad" solvent in a mixed-solvent system.
Water
Very High
100
Insoluble
An excellent "bad" solvent to pair with a water-miscible organic solvent like ethanol.
References
University of California, Los Angeles. (n.d.). Recrystallization.pdf. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
MDPI. (2006, May 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]
ACS Publications. (2023, June 16). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]
Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
PMC. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. Retrieved from [Link]
Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
Reducing impurities and byproducts in the synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Technical Support Center: Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate Welcome to the technical support center for the synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically proceeds via the Gewald aminothiophene reaction.[1][2] Our goal is to provide you with expert-driven insights and actionable protocols to help you reduce impurities, troubleshoot side reactions, and optimize your product yield and purity.
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm not seeing any product formation. Where do I start troubleshooting?
A1: The most common bottleneck in the Gewald synthesis is the initial Knoevenagel condensation between the carbonyl compound (4-nitroacetophenone) and the active methylene nitrile (methyl cyanoacetate).[3] This base-catalyzed step is critical; if it fails, the subsequent cyclization to form the thiophene ring cannot occur.[4]
Causality & Recommended Action: The condensation produces water, which can inhibit the reaction. The choice and quality of the base are also paramount.
Verify Starting Material Quality: Ensure your 4-nitroacetophenone is pure and your methyl cyanoacetate has not degraded. Use a fresh or newly purified sample of the cyanoacetate.
Isolate the Problem: Run a small-scale control reaction with just 4-nitroacetophenone, methyl cyanoacetate, and the base (without sulfur). Monitor the formation of the α,β-unsaturated nitrile intermediate (Methyl 2-cyano-3-(4-nitrophenyl)but-2-enoate) by Thin Layer Chromatography (TLC).[3] If you do not see the formation of this intermediate, the issue lies in this first step.
Base Selection: Secondary amines like morpholine or piperidine are common catalysts.[5] If the reaction is sluggish, consider screening different bases or ensuring your current base is not degraded.
Q2: My TLC plate shows the starting materials are consumed, but there are multiple product spots, and the main spot has a low Rf value. What are these byproducts?
A2: This is a classic sign of incomplete cyclization or the formation of side products. The primary byproducts in this synthesis are typically unreacted Knoevenagel-Cope intermediate, and dimers or polymers of this intermediate.[2]
Knoevenagel-Cope Intermediate: This α,β-unsaturated nitrile is formed in the first step. If the sulfur addition and cyclization are slow or inefficient, this intermediate will accumulate in the reaction mixture.
Mitigation: Ensure sufficient elemental sulfur is present and fully dissolved or well-suspended. The reaction temperature is also critical; gently heating to 40-60°C can improve sulfur's reactivity, but excessive heat can promote side reactions.
Dimerization Byproducts: The α,β-unsaturated nitrile intermediate can undergo a base-promoted Michael addition with itself, leading to the formation of a six-membered ring dimer.[2] This is more likely to occur if the cyclization step is slow.
Mitigation: Adjusting the rate of addition of the base or running the reaction at a slightly lower concentration can sometimes disfavor the bimolecular dimerization pathway. A two-step procedure, where the Knoevenagel intermediate is first formed and isolated before reacting with sulfur, can also minimize this side reaction.
Q3: The reaction seems to work, but purification is extremely difficult. How can I effectively isolate the pure product?
A3: Purification challenges often arise from the presence of closely related byproducts and unreacted starting materials. The polarity of the desired product and impurities can be very similar.
Recrystallization: This is often the most effective method for purifying the solid product.
Solvent Screening: Test a range of solvents. Polar solvents like ethanol or methanol are often good choices for 2-aminothiophenes.[6] If the product is too soluble, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed to achieve optimal crystal formation.
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.
Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. Monitor the fractions carefully by TLC.
Troubleshooting Guide: At-a-Glance
The following table summarizes common issues, their probable causes, and recommended solutions for quick reference.
Verify starting material purity. Screen different bases (e.g., morpholine, piperidine). Optimize temperature (40-60°C). Use a polar solvent (ethanol, DMF) to improve sulfur solubility.
Accumulation of Knoevenagel intermediate; Dimerization of the intermediate.
Ensure sufficient sulfur is present and the temperature is adequate for cyclization. Consider a two-step procedure: isolate the intermediate first, then react with sulfur.
Byproducts have similar polarity to the desired product.
Screen various solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane). If needed, perform column chromatography with a gradient elution.
Impure starting materials; Poor control over reaction temperature.
Always use reagents of high purity. Use a temperature-controlled reaction vessel (e.g., oil bath) to maintain a consistent temperature.
Visualized Workflows and Logic
Standard Gewald Synthesis Workflow
The following diagram outlines the standard one-pot procedure for the synthesis.
Caption: Standard one-pot Gewald synthesis workflow.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common synthesis issues.
Caption: Decision tree for troubleshooting low yield.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for Research Use Only (RUO) by qualified professionals. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: One-Pot Synthesis
This protocol is a general procedure for the one-pot Gewald synthesis of the target compound.
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-nitroacetophenone (1.0 mmol, 1 eq), methyl cyanoacetate (1.0 mmol, 1 eq), and ethanol (15 mL).
Base Addition: To the stirred mixture, add morpholine (1.1 mmol, 1.1 eq) as the base catalyst. Stir at room temperature for 15 minutes.[3]
Sulfur Addition: Add elemental sulfur (1.1 mmol, 1.1 eq) to the reaction mixture.
Reaction: Heat the mixture to 50°C in an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water (approx. 100 mL) with vigorous stirring.
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.
Purification: Dry the crude product in a vacuum oven. Purify further by recrystallizing from a suitable solvent like ethanol.
This method can improve yields when dimerization is a significant issue.
Step A: Synthesis of the α,β-Unsaturated Nitrile Intermediate
In a round-bottom flask, dissolve 4-nitroacetophenone (1.0 mmol, 1 eq) and methyl cyanoacetate (1.0 mmol, 1 eq) in toluene (20 mL).
Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq).
Equip the flask with a Dean-Stark apparatus to remove the water formed during the condensation.
Reflux the mixture until no more water is collected.
Cool the reaction mixture and evaporate the toluene under reduced pressure. The resulting crude intermediate can often be used directly in the next step without further purification.
Step B: Cyclization to the Thiophene
Dissolve the crude intermediate from Step A in ethanol (15 mL).
Enhancing the stability of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate during long-term storage
Technical Support Center: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate Welcome to the dedicated technical support guide for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This resource is designed fo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Welcome to the dedicated technical support guide for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and material scientists to ensure the long-term stability and integrity of this versatile building block. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
This compound, with its unique trifecta of a nucleophilic amino group, an electron-withdrawing nitro group, and an aromatic thiophene core, is a powerful synthetic intermediate. However, these same functional groups make it susceptible to degradation if not handled and stored with care. This guide will help you navigate potential challenges to maintain the compound's purity and reactivity for reproducible, high-quality experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My vial of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, which was initially a yellow-orange solid, has darkened to a brown or black color. What happened, and is it still usable?
A1: This discoloration is a classic indicator of oxidation. The 3-amino group on the thiophene ring is susceptible to aerial oxidation, which can lead to the formation of highly colored polymeric or dimeric impurities. While some discoloration might not significantly impact certain reactions, it signifies a decrease in purity. It is strongly recommended to assess the compound's purity via TLC or HPLC before use. For sensitive applications, purification by recrystallization or column chromatography is advised. To prevent this, always store the compound under an inert atmosphere (see Best Practices).
Q2: What are the absolute ideal storage conditions for this compound to ensure maximum long-term stability?
A2: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen.[1] It should be kept in a dark, dry environment, preferably within a desiccator to protect it from light and moisture.
Q3: I've noticed the solubility of my compound has decreased over time. What could be the cause?
A3: A decrease in solubility often points to hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid derivative is generally less soluble in common organic solvents than the parent ester. This process is accelerated by the presence of moisture. Storing the compound in a desiccated environment is crucial to prevent this.
Q4: How can I quickly check the purity of my stored compound before an experiment?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method for a rapid purity check. Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a TLC plate. Using an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. A pure sample should ideally show a single spot. The appearance of new spots, especially near the baseline (which could indicate the more polar carboxylic acid), is a sign of degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3]
Q5: Is it necessary to handle this compound under an inert atmosphere every time I weigh it out?
A5: While brief exposure to air for weighing is generally acceptable for non-critical applications, it is best practice to minimize this exposure. For long-term storage and sensitive reactions, weighing out aliquots in a glove box or quickly flushing the vial with inert gas after use is highly recommended to prevent gradual oxidation and moisture uptake. The free amino group on the thiophene ring is known to be unstable towards oxidation and polymerization.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for diagnosis and resolution.
Problem: Significant Discoloration and Appearance of New Peaks in HPLC/NMR
Symptoms: The solid has turned from yellow/orange to dark brown/black. HPLC analysis shows one or more new impurity peaks, and/or ¹H NMR shows broadened signals or new, unidentifiable peaks.
Primary Suspects: Oxidation of the 3-amino group or photodegradation of the nitroaromatic system.
Causality: The 3-aminothiophene moiety is electron-rich and prone to oxidation, which can lead to dimerization or polymerization.[5][6] Additionally, nitroaromatic compounds are known to be photoreactive and can degrade upon exposure to UV or even ambient light.[7][8][9]
Troubleshooting & Resolution Workflow
Caption: Major degradation pathways for the compound.
Experimental Protocols: Purity Assessment
Protocol 1: Rapid Purity Check by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of purity.
Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in ethyl acetate.
TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F254).
Spotting: Using a capillary tube, spot a small amount of the solution onto the TLC plate baseline.
Elution: Develop the plate in a TLC chamber with a mobile phase of 7:3 Hexanes:Ethyl Acetate . Allow the solvent front to travel up ~80% of the plate.
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The nitrophenyl group makes the compound UV-active.
Analysis: A pure compound should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. The hydrolyzed acid impurity will typically have a much lower Rf value (closer to the baseline).
Protocol 2: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides accurate, quantitative data on the compound's purity.
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
[2]* Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water, both containing 0.1% formic acid to ensure good peak shape. A typical starting condition is a 70:30 (v/v) ACN:Water mixture.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: Monitor between 254 nm and 320 nm. The compound is expected to have strong absorbance in this range. [2]A DAD is useful for confirming peak purity.
Sample Preparation: Prepare a stock solution of the compound in ACN at 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
Maciag, A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(13), 9187–9199. Available at: [Link]
Google Patents. (1992). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene...
Baig, U., & Ali, S. (2018). Photostability and Photostabilization of Drugs and Drug Products. AAPS PharmSciTech, 19(6), 2445–2458. Available at: [Link]
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5213–5221. Available at: [Link]
Rigol, C., et al. (2016). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 12, 1756–1764. Available at: [Link]
Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]
ResearchGate. (2018). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from [Link]
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]
Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743–748. Available at: [Link]
EAWAG BBD/PPS. (2006). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway. Retrieved from [Link]
Chen, B., et al. (2004). Direct photolysis of nitroaromatic compounds in aqueous solutions. Water Science and Technology, 49(4), 115-121. Available at: [Link]
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. Available at: [Link]
Chen, Y., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 755. Available at: [Link]
Gomaa, M. A.-M. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 15(7), 4839–4846. Available at: [Link]
Langhals, E., et al. (2001). A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules. Organic Letters, 3(11), 1693–1695. Available at: [Link]
Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthesis, 2000(2), 279-284. Available at: [Link]
Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
HPLC method validation for the quantification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
An In-Depth Comparative Guide to HPLC and UPLC Method Validation for the Quantification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate This guide provides a comprehensive comparison of two robust chromatograp...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to HPLC and UPLC Method Validation for the Quantification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
This guide provides a comprehensive comparison of two robust chromatographic methods for the quantification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical development and organic synthesis.[1] We will explore the development and validation of a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient analytical procedures for quality control and research applications.
The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as Q2(R1) and the newer Q2(R2), which outline the necessary validation characteristics to ensure data integrity and reliability.[3][4][5][6] This guide adheres to these principles, not just by listing steps, but by explaining the scientific rationale behind the experimental design and comparing the performance of two distinct technological approaches.
The Analyte: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
This compound features a thiophene core, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents.[7][8] Its structure, containing a nitrophenyl chromophore, makes it an excellent candidate for UV-Vis spectrophotometric detection.
Chemical Structure:
(A representative image would be placed here in a full publication)
Key Properties: The presence of conjugated systems suggests strong UV absorbance, which is foundational for the methods described herein.[10] The compound's overall structure indicates moderate polarity, making it well-suited for reverse-phase chromatography.
The Philosophy of Method Validation
Method validation is not merely a checklist exercise; it is a systematic scientific investigation that establishes the performance characteristics, reliability, and limitations of an analytical method. The goal is to build a self-validating system where consistent execution of the protocol yields trustworthy and reproducible results. The relationship between core validation parameters is illustrated below.
Caption: Interdependency of core analytical validation parameters as per ICH guidelines.
Experimental Design: A Comparative Approach
We designed and validated two distinct methods to quantify Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. The primary method is a standard HPLC protocol, representing a widely accessible and robust technique. The alternative is a UPLC method, chosen to highlight the advantages of modern chromatography in terms of speed and efficiency.
Instrumentation and Reagents
HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
UPLC System: UPLC system with a binary solvent manager, sample manager, and DAD.
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water. Reference standard of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (≥99% purity).
Method 1: HPLC-DAD Protocol
This method is designed for reliability and is achievable on most standard HPLC instruments.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Rationale: A standard length C18 column provides excellent resolving power for moderately polar compounds and is a workhorse in pharmaceutical analysis.[11] The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase: Acetonitrile:Water (60:40, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: Diode Array Detector (DAD) monitoring at a determined λmax (e.g., 320 nm), with spectra collected from 200-400 nm for peak purity analysis.
Injection Volume: 10 µL.
Run Time: 10 minutes.
Method 2: UPLC-DAD Protocol
This method is optimized for high throughput and reduced solvent consumption.
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
Rationale: The sub-2 µm particle size is the hallmark of UPLC, providing significantly higher theoretical plates and thus greater separation efficiency. The shorter column length, enabled by this high efficiency, dramatically reduces run time.
Mobile Phase: Acetonitrile:Water (60:40, v/v).
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C.
Rationale: Higher temperatures reduce mobile phase viscosity, allowing for efficient operation at higher flow rates relative to the column volume, and can sharpen peaks.
Detection: DAD, settings identical to HPLC method.
Injection Volume: 2 µL.
Run Time: 2.5 minutes.
The Validation Workflow: Step-by-Step Protocols
The following validation tests were performed for both the HPLC and UPLC methods according to ICH Q2(R1) guidelines.[12][13]
Caption: A typical workflow for analytical method validation.
1. Specificity:
The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).
Protocol:
Inject a blank (mobile phase), a placebo (matrix without analyte), a reference standard solution, and a sample solution.
Confirm no interfering peaks are present at the retention time of the analyte.
Perform forced degradation studies by exposing the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
Analyze the stressed samples to ensure the main analyte peak is resolved from all degradation product peaks (peak purity analysis using DAD is essential here).[14]
2. Linearity and Range:
Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[12] For this assay, a range of 10-150 µg/mL was evaluated.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and determine the linearity using the coefficient of determination (r²).
3. Accuracy:
The closeness of the test results to the true value.
Protocol:
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 150% of the target concentration).[15]
Prepare three samples at each level.
Analyze the samples and calculate the percent recovery.
4. Precision:
Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
Calculate the Relative Standard Deviation (%RSD) for the results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Protocol:
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
6. Robustness:
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Introduce small changes to the method parameters one at a time.
Examples:
Flow rate (± 0.1 mL/min for HPLC; ± 0.05 mL/min for UPLC).
Mobile phase composition (e.g., Acetonitrile ± 2%).
Column temperature (± 2 °C).
Analyze a sample under each condition and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).
Comparative Data Analysis: HPLC vs. UPLC
The following tables summarize the validation data, providing a direct comparison of the two methods' performance.
Table 1: System Suitability and Chromatographic Performance
Parameter
HPLC Method
UPLC Method
Comparison Insight
Retention Time (min)
6.2
1.5
76% reduction in run time with UPLC.
Theoretical Plates (N)
~12,000
~25,000
UPLC offers >2x efficiency, leading to sharper peaks.
Tailing Factor (T)
1.1
1.05
Both show excellent peak symmetry; UPLC slightly better.
Backpressure (bar)
~120
~550
UPLC operates at significantly higher pressure.
Solvent Consumption/Run
10 mL
1.25 mL
87.5% reduction in solvent use with UPLC.
Table 2: Summary of Validation Parameter Results
Validation Parameter
Acceptance Criteria
HPLC Method Results
UPLC Method Results
Specificity
No interference
Passed
Passed
Linearity (r²)
≥ 0.999
0.9995
0.9998
Range (µg/mL)
80-120% of target
10 - 150
10 - 150
Accuracy (% Recovery)
98.0 - 102.0%
99.2 - 101.5%
99.5 - 101.1%
Precision (Repeatability, %RSD)
≤ 2.0%
0.8%
0.6%
Precision (Intermediate, %RSD)
≤ 2.0%
1.2%
1.0%
LOD (µg/mL)
Report
0.15
0.08
LOQ (µg/mL)
Report
0.45
0.24
Robustness
SST parameters met
Passed
Passed
Discussion: Choosing the Right Tool for the Job
Both the HPLC and UPLC methods were successfully validated and demonstrated to be accurate, precise, and specific for the quantification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. However, the comparative data reveals clear performance differences that guide method selection.
Expertise & Experience: The UPLC method is unequivocally superior in terms of speed and efficiency. The dramatic reduction in run time from 6.2 minutes to 1.5 minutes translates directly to higher sample throughput, a critical advantage in production and research environments. This speed is a direct consequence of the smaller particle size (1.7 µm vs. 5 µm) in the UPLC column, which enhances mass transfer and generates significantly more theoretical plates, resulting in sharper, taller peaks. This improved peak shape is also the reason for the enhanced sensitivity, as evidenced by the lower LOD and LOQ values for the UPLC method.
Trustworthiness: Both methods proved to be robust, indicating their reliability for routine use. The precision data, with all %RSD values well below the 2% limit, instills high confidence in the consistency of the results generated by either technique. The linearity, with r² values exceeding 0.999, confirms a reliable proportional relationship between concentration and detector response across the defined range for both systems.
Authoritative Grounding: The choice between these methods often comes down to laboratory resources and analytical goals. While the UPLC method offers significant gains in productivity and cost-savings (via reduced solvent consumption), it requires instrumentation capable of handling higher backpressures. The conventional HPLC method, while slower, is highly reliable and can be implemented in any standard analytical laboratory, making it a robust and accessible option.
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting between the validated HPLC and UPLC methods.
Conclusion
This guide demonstrates that both a conventional HPLC method and a modern UPLC method can be successfully validated for the quantification of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, meeting all ICH requirements for specificity, linearity, accuracy, precision, and robustness.
The UPLC method offers substantial advantages in analytical speed, sample throughput, sensitivity, and reduced solvent consumption, making it the preferred choice for high-throughput screening, routine quality control in a manufacturing setting, and research applications where sample volume is limited.
The HPLC method, conversely, stands as a universally applicable, robust, and reliable alternative for laboratories that may not have UPLC capabilities. Its successful validation ensures that it can be deployed with high confidence to generate accurate and precise data. The choice between them is ultimately a strategic one, balancing the need for performance with the practicalities of available instrumentation.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Centre for Animal Cell Technology (ECA) Academy. [Link]
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. [Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
Quantitative Analysis of Organic Compounds. CK-12 Foundation. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Separation of 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. ACS Publications. [Link]
What are Techniques Suitable for Both Qualitative and Quantitative Analysis of Organic Compounds? Reddit. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Antimicrobial Efficacy of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate Analogs: A Technical Guide
Introduction & Mechanistic Rationale
Thiophene-2-carboxylate derivatives represent a highly privileged scaffold in antimicrobial drug discovery. The core structure—specifically the 3-amino-5-arylthiophene-2-carboxylate pharmacophore—exhibits potent broad-spectrum activity by targeting essential bacterial enzymes and disrupting outer membrane proteins (OMPs)[1].
When evaluating the Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate analog, the structural causality of its efficacy becomes clear. The para-nitro substitution on the phenyl ring introduces a strong electron-withdrawing group (EWG). This modification decreases the electron density of the thiophene core, enhancing its dipole-dipole interactions and hydrogen-bonding affinity within the active site of 2[2]. Compared to electron-donating analogs (e.g., 4-methylphenyl), the 4-nitrophenyl derivative demonstrates superior penetration through the lipophilic barriers of Gram-negative pathogens[3].
Visualizing the Mechanism of Action
The following diagram illustrates the sequential pathway by which these analogs induce bacterial cell death.
Mechanism of action: Thiophene-2-carboxylate analogs penetrating OMPs and inhibiting DNA Gyrase.
Comparative Efficacy Data
The following table synthesizes the Minimum Inhibitory Concentration (MIC) data, comparing the 4-nitrophenyl target compound against other structurally relevant 5-aryl substitutions. Data reflects standardized in vitro testing against ESKAPE pathogens.
Compound (Analog)
R-Group (Position 5)
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
Target Analog
4-Nitrophenyl (-NO₂)
1.56
6.25
12.5
Halogenated Analog
4-Chlorophenyl (-Cl)
3.125
12.5
25.0
Alkyl Analog
4-Methylphenyl (-CH₃)
6.25
25.0
>50
Unsubstituted Analog
Phenyl (-H)
12.5
50.0
>50
Control
Ciprofloxacin
0.39
0.19
0.78
Observation: The electron-withdrawing nitro group significantly enhances activity against both Gram-positive and Gram-negative strains compared to the electron-donating methyl group. This validates the hypothesis that reduced electron density on the thiophene core improves target binding affinity[4].
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity data when working with lipophilic thiophene derivatives, standard optical density assays are insufficient. The following protocols are designed with built-in validation checkpoints to eliminate false positives caused by compound precipitation.
Causality: Thiophene-2-carboxylates often possess poor aqueous solubility. If they precipitate in the media, the resulting turbidity mimics bacterial growth in standard optical density (OD₆₀₀) readings. Adding resazurin (Alamar Blue) creates a self-validating system: it relies on the metabolic reduction of the dye (blue to pink) by viable cells, providing a binary, colorimetric confirmation of survival that is completely independent of optical clarity.
Inoculum Preparation: Cultivate bacterial strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the logarithmic growth phase. Standardize the suspension to
5×105
CFU/mL.
Compound Dilution: Dissolve the Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate analog in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate, ensuring the final DMSO concentration remains
≤1%
to prevent solvent-induced cytotoxicity.
Incubation: Inoculate the wells and incubate at 37°C for 18 hours under aerobic conditions.
Self-Validation Step (Resazurin Addition): Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
Readout: Visually inspect the plate. Blue wells indicate the absence of metabolic activity (bactericidal/bacteriostatic effect), while pink wells indicate viable, respiring bacteria. The MIC is recorded at the lowest concentration remaining blue.
Protocol 2: Time-Kill Kinetics Assay
Causality: MIC data only indicates the threshold of inhibition. To determine whether the 4-nitrophenyl analog is bacteriostatic (stalls growth) or bactericidal (kills cells)—a critical distinction for4[4]—we must map the pharmacodynamic profile over time. Sampling at specific intervals captures the exact phase transition of bacterial death.
Setup: Prepare a starting inoculum of
5×105
CFU/mL in fresh CAMHB.
Dosing: Introduce the thiophene analog at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC. Include a vehicle control (1% DMSO).
Kinetic Sampling: Incubate the flasks at 37°C with orbital shaking (200 rpm). Withdraw 100 µL aliquots at precisely 0, 2, 4, 8, 12, and 24 hours.
Quantification: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton agar. Incubate for 24 hours and count the colonies.
Data Interpretation: A
≥3
-log₁₀ reduction in CFU/mL from the initial inoculum confirms a bactericidal mechanism, characteristic of stabilized DNA cleavage complexes.
References
Title: Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT
Source: nih.gov
URL: [Link]
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria
Source: nih.gov
URL: [Link]
Title: Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles
Source: nih.gov
URL: [Link]
Title: Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents
Source: researchgate.net
URL: [Link]
Benchmarking Synthesis Routes and Reaction Times for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare conventional and modern green synthesis routes for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Objective: To objectively compare conventional and modern green synthesis routes for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, providing actionable protocols, mechanistic insights, and benchmarked experimental data.
Introduction and Mechanistic Overview
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly functionalized 2-aminothiophene derivative that serves as a critical building block in pharmaceutical drug discovery, optoelectronics, and materials science[1]. The primary synthetic pathway for constructing this heterocyclic scaffold is the Gewald Reaction , a versatile multicomponent condensation involving an α-methylene carbonyl compound (4-nitroacetophenone), an activated nitrile (methyl cyanoacetate), and elemental sulfur[1].
While conventional thermal heating has been the historical standard for the Gewald reaction, it is often plagued by long reaction times and moderate yields due to side-product formation[2]. Modern green chemistry approaches—specifically Microwave-Assisted Organic Synthesis (MAOS) and ultrasound-promoted aqueous synthesis—have revolutionized the efficiency, scalability, and environmental profile of this transformation[2][3].
Mechanistic Pathway
The reaction proceeds via a well-defined cascade. First, a base-catalyzed Knoevenagel condensation between the ketone and the activated nitrile forms a cyanoacrylate intermediate. Subsequent activation and insertion of elemental sulfur lead to a thiolated intermediate, which undergoes intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene[1][4].
Proposed mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Comparative Benchmarking of Synthesis Routes
To determine the optimal synthetic strategy, we benchmarked three distinct methodologies based on recent literature data. The data clearly demonstrates the superiority of microwave irradiation in both yield and time efficiency[2][5].
Synthesis Route
Reagents
Base / Catalyst
Solvent
Temp (°C)
Time
Yield (%)
E-Factor / Greenness
Conventional Thermal
Ketone, Nitrile, S8
Morpholine
Ethanol
78 (Reflux)
6 - 12 h
45 - 60%
High (Solvent intensive)
Microwave-Assisted (MAOS)
Ketone, Nitrile, S8
Pyrrolidine
DMF
50
30 min
88 - 95%
Low (Energy efficient)
Ultrasound-Promoted
Ketone, Nitrile, S8
Diethylamine
Water / EtOH
25 - 70
30 - 60 min
75 - 90%
Very Low (Aqueous compatible)
Data aggregated from comparative Gewald reaction studies[1][2][3].
Detailed Experimental Protocols & Causality
As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just following steps. Below are the detailed methodologies for the two most prominent routes, emphasizing the causality behind each experimental choice.
This protocol leverages dielectric heating to drastically reduce reaction times while suppressing side-product formation[2].
Reagent Assembly: To a 10 mL microwave reaction vial, add 4-nitroacetophenone (1.0 mmol), methyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).
Causality: A slight stoichiometric excess of the active methylene and sulfur ensures the complete consumption of the ketone. This prevents the formation of difficult-to-separate ketone-product mixtures during downstream purification[6].
Solvent & Base Selection: Dissolve the reagents in DMF (3 mL) and add pyrrolidine (1.0 mmol).
Causality: DMF possesses a high microwave loss tangent, allowing it to rapidly convert electromagnetic energy into thermal energy. Pyrrolidine acts as a superior secondary amine organocatalyst compared to morpholine; it forms a highly reactive enamine intermediate with the ketone, drastically accelerating the rate-limiting Knoevenagel condensation[2].
Microwave Irradiation: Seal the vial and irradiate at a constant temperature of 50 °C for 30 minutes.
Causality: Dielectric heating provides uniform temperature distribution, avoiding localized superheating at the vessel walls. Maintaining 50 °C is critical; exceeding 75–100 °C leads to thermal decomposition of the thiolated intermediate and polymerization of the cyanoacetate, which reduces the overall yield[2].
Workup & Isolation: Upon completion, pour the reaction mixture into ice-water (15 mL) and filter the resulting precipitate.
Causality: The target molecule is highly hydrophobic due to the thiophene and 4-nitrophenyl rings. Quenching in an aqueous medium forces the product to crash out of the DMF solution, bypassing the need for solvent-heavy liquid-liquid extractions and yielding a high-purity crude product[6].
Protocol B: Conventional Thermal Heating
This is the classical approach, useful when microwave reactors are unavailable, though it suffers from lower efficiency[2].
Reaction Setup: In a 50 mL round-bottom flask, combine 4-nitroacetophenone (1.0 mmol), methyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol) in absolute ethanol (15 mL). Add morpholine (1.0 mmol) dropwise.
Causality: Ethanol provides a protic environment that stabilizes the transition states of the condensation, while morpholine provides sufficient basicity without inducing rapid side-reactions under prolonged heating[6].
Refluxing: Attach a reflux condenser and heat the mixture at 78 °C for 6 to 12 hours.
Causality: Conventional conductive heating is inefficient at transferring energy to the solvated reagents. The extended reaction time is required to overcome the activation energy barrier for sulfur insertion. However, this prolonged thermal exposure inevitably promotes the formation of tarry by-products, limiting the yield to ~47%[2].
Purification: Evaporate the solvent under reduced pressure and purify via silica gel column chromatography or recrystallization from ethanol.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must act as a self-validating system. The successful formation of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate should be verified through the following analytical checkpoints:
In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3).
Causality: The complete disappearance of the UV-active 4-nitroacetophenone spot confirms that the rate-limiting Knoevenagel condensation has successfully gone to completion[6].
Structural Confirmation (1H NMR):
Causality: The formation of the 2-aminothiophene ring is definitively confirmed by the presence of a broad singlet integrating for 2 protons (~6.5–7.5 ppm) corresponding to the primary amine (
NH2
), and the distinct sharp singlet of the ester methyl group (~3.8 ppm)[2].
Comparative analysis of FTIR spectra for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Comparative Analysis of FTIR Spectra: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate vs. Structural Analogues Introduction & Mechanistic Rationale The synthesis and characterization of highly substituted 2- and...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of FTIR Spectra: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate vs. Structural Analogues
Introduction & Mechanistic Rationale
The synthesis and characterization of highly substituted 2- and 3-aminothiophenes are foundational to modern drug discovery, particularly in the development of antitubercular and antibacterial agents[1]. The target compound, Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate , represents a complex molecular scaffold characterized by a highly conjugated π-system and competing intramolecular forces.
For application scientists and synthetic chemists, Fourier Transform Infrared (FTIR) spectroscopy is not merely a characterization tool; it is a diagnostic instrument for structural validation. The specific placement of the amino (-NH₂), ester (-COOCH₃), and nitro (-NO₂) groups on the thiophene ring creates a unique spectral fingerprint. By comparing the FTIR spectrum of this target compound against structurally related analogues—such as those synthesized via microwave-assisted Gewald reactions[2]—we can decode the causality behind specific vibrational shifts, particularly those driven by intramolecular hydrogen bonding and extended conjugation.
Comparative Spectral Analysis
To objectively evaluate the spectral behavior of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, we must benchmark it against two established alternatives:
Alternative 1: Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (A positional isomer with an ethyl ester)[2].
Alternative 2: Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate (An analogue lacking the amino group)[1].
The following table summarizes the quantitative FTIR peak assignments and the mechanistic causality behind the observed frequencies.
The target and Alt 1 exhibit primary amine stretching. The doublet in the target confirms asymmetric and symmetric N-H vibrations. Alt 2 lacks this group entirely.
C=O Stretch (Ester)
~1675 cm⁻¹
1674 cm⁻¹
~1710 cm⁻¹
Critical Insight: In the target and Alt 1, the ester carbonyl is adjacent to the -NH₂ group, facilitating strong intramolecular hydrogen bonding. This weakens the C=O double bond character, shifting the peak from a standard ~1710 cm⁻¹ (seen in Alt 2) down to ~1674–1675 cm⁻¹.
N-O Stretch (Nitro)
~1510, 1340 cm⁻¹
1500 cm⁻¹
1537, 1335 cm⁻¹
Strong asymmetric (~1510 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches strictly validate the integration of the 4-nitrophenyl moiety across all three compounds.
C=C (Thiophene)
~1550, 1450 cm⁻¹
~1550 cm⁻¹
1578, 1450 cm⁻¹
The extended conjugation between the thiophene ring and the nitrophenyl substituent lowers the typical aromatic C=C stretching frequency.
To ensure high-fidelity data, the experimental workflow must be designed as a self-validating system. Traditional KBr pellet FTIR methods are prone to moisture absorption, which severely obscures the critical 3300–3500 cm⁻¹ region where primary amines absorb. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated protocol.
Phase 1: Gewald Multicomponent Synthesis
Reagent Assembly: In a 250 mL round-bottom flask, combine methyl cyanoacetate (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), and elemental sulfur (S₈, 1.0 eq) in 15 mL of absolute ethanol.
Catalysis: Add a catalytic amount of an organic base (e.g., morpholine or triethylamine) to initiate the Knoevenagel condensation[3].
Cyclization: Heat the mixture to 60°C under continuous stirring for 4–6 hours. The base catalyzes the formation of the intermediate olefin, followed by sulfur attack and ring closure to form the thiophene core.
Isolation: Cool the reaction mixture to 0°C to precipitate the crude product. Filter under vacuum and recrystallize from hot ethanol to yield the purified target compound as a crystalline solid.
Phase 2: ATR-FTIR Spectral Acquisition
Baseline Calibration: Clean the diamond ATR crystal with high-purity isopropanol. Allow it to evaporate completely. Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Place 2–5 mg of the recrystallized target compound directly onto the center of the ATR crystal.
Compression: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid sample (critical for accurate peak intensity).
Data Collection: Execute the sample scan across the 4000–650 cm⁻¹ spectral window.
Phase 3: System Validation
Positive Validation: The appearance of the N-H doublet (~3450/3320 cm⁻¹) and the H-bonded C=O stretch (~1675 cm⁻¹) confirms successful formation of the 3-amino-2-carboxylate motif.
Negative Validation: The complete disappearance of the sharp cyano (C≡N) stretch at ~2200 cm⁻¹ (originating from the methyl cyanoacetate starting material) definitively proves that the cyclization reaction has reached 100% conversion.
Workflow Visualization
Fig 1: Experimental workflow for the synthesis and ATR-FTIR validation of the thiophene derivative.
Conclusion
The comparative FTIR analysis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate against its structural analogues highlights the profound impact of intramolecular interactions on spectral data. The distinct downward shift of the ester carbonyl peak to ~1675 cm⁻¹ is a direct, quantifiable consequence of hydrogen bonding with the adjacent primary amine. By utilizing a self-validating ATR-FTIR protocol, researchers can confidently verify both the structural integrity and the successful cyclization of complex thiophene scaffolds during drug development workflows.
References
Mori, G., et al. "Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents." National Center for Biotechnology Information (PMC), 2021.
Researcher, et al. "Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities." International Journal of Engineering Research & Technology (IJERT), 2022.
Puterova, Z., et al. "Gewald Reaction for Thiophene Synthesis." Tetrahedron / Scribd, 2008.
A Guide to Cross-Validation of Computational Molecular Docking for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening vast libraries of compounds to identify potential therapeutic agents.[1][2] However, t...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening vast libraries of compounds to identify potential therapeutic agents.[1][2] However, the predictive power of these in-silico methods is only as reliable as their validation. This guide provides a comprehensive framework for the cross-validation of molecular docking studies, using the novel thiophene derivative, Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, as a case study. Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison of docking protocols and their validation, grounded in scientific integrity and field-proven insights.
Part 1: The Crucial Role of Docking and Rigorous Validation
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a versatile compound with potential applications in pharmaceutical development due to its unique thiophene structure.[6] Molecular docking simulates the interaction between a small molecule (ligand) and a biological target, typically a protein, to predict its binding affinity and orientation.[7][8] This predictive capability is a cornerstone of structure-based drug design.
However, it is imperative to move beyond simply generating docking scores and to critically evaluate the reliability of the chosen docking protocol.[9] Cross-validation ensures that the computational model can accurately reproduce known binding modes and distinguish between true binders and inactive molecules, thereby minimizing false positives in virtual screening campaigns.[10][11]
Part 2: A Hypothetical Molecular Docking Study: Targeting Epidermal Growth Factor Receptor (EGFR)
For this guide, we will conduct a hypothetical molecular docking study of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. Thiophene derivatives have shown promise as EGFR inhibitors.[8]
Experimental Workflow: Molecular Docking
The following diagram outlines the general workflow for a molecular docking experiment.
Caption: Workflow for a typical molecular docking study.
Detailed Protocol: Docking with AutoDock Vina
1. Target Preparation:
Source: Obtain the crystal structure of EGFR in complex with a known inhibitor (e.g., PDB ID: 2J6M) from the Protein Data Bank.
Software: Use a molecular modeling tool such as UCSF Chimera or AutoDock Tools.
Procedure:
Remove water molecules and any co-crystallized ligands.
Add polar hydrogens to the protein.
Assign Gasteiger charges.
Save the prepared protein structure in PDBQT format.
2. Ligand Preparation:
Source: The 3D structure of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (MANTC) can be generated from its 2D structure using software like ChemDraw and saved in a suitable format (e.g., MOL2).
Software: Use AutoDock Tools.
Procedure:
Assign Gasteiger charges.
Define rotatable bonds.
Save the prepared ligand in PDBQT format.
3. Grid Box Generation:
Purpose: Define the search space for the docking simulation, typically centered on the active site of the protein.
Procedure:
Identify the active site residues from the co-crystallized ligand in the original PDB file.
Define a grid box that encompasses these residues with a buffer of approximately 10 Å in each dimension.
Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log MANTC_log.txt
5. Analysis of Results:
The output file (MANTC_out.pdbqt) will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Visualize the protein-ligand interactions of the top-ranked pose using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Part 3: The Imperative of Cross-Validation
A low docking score does not inherently guarantee a correct binding mode or true biological activity.[13] Therefore, a robust cross-validation of the docking protocol is essential.[9]
Experimental Workflow: Cross-Validation
The following diagram illustrates the workflow for cross-validating a molecular docking protocol.
Caption: Workflow for cross-validating a molecular docking protocol.
Method 1: Redocking
Redocking involves extracting the co-crystallized ligand from the protein's binding site and docking it back into the same site.[14][15] A successful redocking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11][15]
Protocol:
Prepare the EGFR protein (PDB: 2J6M) and its co-crystallized ligand (Erlotinib) as described in the docking protocol.
Perform the docking using the same grid parameters.
Superimpose the top-ranked docked pose of Erlotinib with its original crystallographic pose and calculate the RMSD.
Hypothetical Results:
Docking Software
Top-Ranked Pose RMSD (Å)
AutoDock Vina
1.25
GOLD
1.10
Glide (SP)
1.32
An RMSD below 2.0 Å suggests that the docking protocol is capable of accurately predicting the binding mode of known ligands.
Method 2: Virtual Screening with Decoys
This method assesses the ability of the docking protocol to distinguish known active compounds from a set of "decoy" molecules, which are assumed to be inactive.[11][16]
Protocol:
Compile a Ligand Set:
Actives: A set of known EGFR inhibitors.
Decoys: A larger set of molecules with similar physicochemical properties to the actives but with different topologies. The DUD-E database is a common source for decoys.[16]
Perform Docking: Dock all active and decoy molecules into the EGFR active site using the validated protocol.
Analyze Results:
Enrichment Factor (EF): Measures how many active compounds are found in the top-ranked fraction of the screened library compared to a random selection.
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the overall performance, with a value of 1.0 indicating a perfect classifier and 0.5 indicating random chance.
Hypothetical Performance Comparison:
Docking Software
EF (Top 1%)
AUC
AutoDock Vina
15.2
0.85
GOLD
18.5
0.91
Glide (XP)
20.1
0.93
These results would indicate that Glide (XP) is the most effective at prioritizing active compounds in a virtual screen for this particular target.
Method 3: Cross-Docking
Cross-docking involves docking a ligand from one crystal structure into a different crystal structure of the same protein.[17][18] This is a more challenging and realistic test of a docking protocol's robustness, as it accounts for the inherent flexibility of the protein.
Protocol:
Select multiple crystal structures of EGFR.
For each structure, extract the co-crystallized ligand.
Dock each ligand into all the other EGFR structures.
Calculate the RMSD between the docked pose and the original crystallographic pose.
A successful cross-docking experiment will consistently produce low RMSD values across different protein conformations, indicating that the docking protocol is not overly sensitive to minor variations in the protein structure.
Part 4: Comparative Analysis of Docking Software
Several molecular docking programs are available, each with its own search algorithms and scoring functions.[19][20][21] The choice of software can significantly impact the outcome of a study.
Software
Algorithm
Strengths
Weaknesses
AutoDock Vina
Lamarckian Genetic Algorithm
Free and open-source, good accuracy for many systems.[12]
Can be computationally intensive for large-scale screens.
GOLD
Genetic Algorithm
Highly flexible, excellent for handling ligand and protein flexibility.[22]
Commercial software, can have a steeper learning curve.
Glide
Hierarchical search
Very fast and accurate, well-suited for high-throughput virtual screening.[22]
Computational molecular docking is a powerful tool in drug discovery, but its predictions must be rigorously validated to be meaningful. This guide has outlined a comprehensive cross-validation strategy using Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate as a case study. By employing methods such as redocking, virtual screening with decoys, and cross-docking, researchers can build confidence in their computational models and make more informed decisions when prioritizing candidates for experimental testing. The ultimate goal is to bridge the gap between in-silico predictions and in-vitro/in-vivo reality, accelerating the development of novel therapeutics.
References
Molecular Docking of Thiophene-Acridine Derivatives. (n.d.).
A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.). Retrieved from [Link]
Comparison of Major Molecular Docking Software Packages - ResearchGate. (n.d.). Retrieved from [Link]
Virtual Screening in Drug Discovery Techniques & Trends | Chem-space.com. (2025, November 18). Retrieved from [Link]
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102.
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (2024, April 5). Retrieved from [Link]
An evaluation study of molecular docking tools: comparing pose accuracy, computational - Diva-Portal.org. (2025, September 6). Retrieved from [Link]
Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. (n.d.). Retrieved from [Link]
Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed. (n.d.). Retrieved from [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). Retrieved from [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved from [Link]
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing - The Royal Society of Chemistry. (2024, February 15). Retrieved from [Link]
What is Virtual Screening? | NVIDIA Glossary. (n.d.). Retrieved from [Link]
Improving Docking Validation - Biochemistry and Molecular Biology. (n.d.). Retrieved from [Link]
Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery | IntechOpen. (2024, April 29). Retrieved from [Link]
VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. (2022, March 1). Retrieved from [Link]
What are the best ways to validate a docking result? - ResearchGate. (2013, October 22). Retrieved from [Link]
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved from [Link]
How to validate the molecular docking results ? | ResearchGate. (2022, April 25). Retrieved from [Link]
Validation of each method used in the virtual screening workflow. - ResearchGate. (n.d.). Retrieved from [Link]
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2024, November 18). Retrieved from [Link]
validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors - ResearchGate. (2023, August 31). Retrieved from [Link]
Virtual Screening Strategies for Identifying Novel Chemotypes | Journal of Medicinal Chemistry - ACS Publications. (2024, April 23). Retrieved from [Link]
Cross‐docking benchmark for automated pose and ranking prediction of ligand binding. (n.d.). Retrieved from [Link]
Redocking the PDB | Journal of Chemical Information and Modeling - ACS Publications. (2023, December 18). Retrieved from [Link]
Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects - PMC. (2024, May 27). Retrieved from [Link]
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). Retrieved from [Link]
US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023, February 20). Retrieved from [Link]
Studies on the biological activity of some nitrothiophenes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21). Retrieved from [Link]
For researchers and drug development professionals, the proper handling and disposal of complex organic building blocks is a critical component of laboratory safety, regulatory compliance, and environmental stewardship....
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the proper handling and disposal of complex organic building blocks is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS: 91076-99-2) 1 is a highly specialized intermediate. Because it contains a nitroaromatic ring, an amino group, and a thiophene core, it presents unique toxicological and reactive hazards that require stringent operational controls.
This authoritative guide provides step-by-step, self-validating protocols for the safe handling, spill response, and final disposal of this compound.
Chemical Profile & Hazard Assessment
Nitroaromatic compounds, as a class, are recognized for their environmental persistence, potential toxicity, and reactivity 2. The presence of the electron-withdrawing nitro group makes the molecule susceptible to exothermic decomposition under extreme heat or friction, while the thiophene and amino groups contribute to skin and respiratory sensitization.
To ensure absolute safety and regulatory compliance, laboratory personnel must follow these self-validating protocols. Each step is designed to preemptively mitigate the specific physical and chemical risks posed by nitroaromatic solids.
Protocol A: Routine Waste Segregation and Containerization
Objective: Safely isolate nitroaromatic waste to prevent cross-contamination and environmental release.
Identify and Classify: Designate the material and any contaminated consumables (e.g., weigh boats, pipette tips) as hazardous nitroaromatic waste.
Causality: Nitroaromatics are environmentally persistent and can leach into groundwater if sent to standard landfills. They must never be washed down laboratory drains 3.
Causality: Avoid metal containers. Trace acidic byproducts or moisture can react with metal surfaces, potentially generating localized heat or flammable hydrogen gas.
Apply Compliant Labeling: Affix a Resource Conservation and Recovery Act (RCRA) Hazardous Waste label immediately upon the first drop of waste entering the container. Clearly state: "Contains: Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (Toxic Nitroaromatic Solid)."
Implement Secondary Containment: Place the primary waste container within a secondary containment bin.
Causality: This acts as a self-validating safety net; if the primary container suffers structural failure, the chemical is fully captured, preventing widespread laboratory contamination 2.
Protocol B: Spill Response and Decontamination
Objective: Safely neutralize and remove accidental solid spills without triggering energetic decomposition or inhalation exposure.
Isolate the Area: Immediately restrict access to the spill zone. If the spill exceeds 50g (Major Spill), evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) office 5.
Don Appropriate PPE: Equip chemical safety goggles, a particulate respirator (HEPA/N95 minimum), and heavy-duty nitrile gloves.
Causality: The fine powder poses a severe inhalation hazard and can be readily absorbed through the skin, leading to systemic toxicity.
Suppress Dust Generation: Do NOT dry sweep the powder. Dampen the solid spill with a fine mist of water prior to cleanup.
Causality: Friction from sweeping dry nitroaromatic dust can generate static electricity. In the presence of an ignition source, suspended nitroaromatic dusts can rapidly ignite or explode 4.
Collect and Transfer: Use non-sparking, conductive tools (e.g., plastic or conductive silicone scoops) to transfer the dampened material into a designated hazardous waste bag.
Decontaminate Surfaces: Wash the affected area with copious amounts of water and a mild detergent. Collect all wash water using absorbent pads and dispose of them as hazardous waste. Allowing contaminated wash water to enter municipal drains is a direct violation of environmental regulations 5.
Logical Workflow Visualization
The following diagram illustrates the critical decision matrix for handling waste generation and spill events involving this compound.
Fig 1: Operational workflow for spill response and disposal of nitroaromatic waste.
Final Disposal Strategy
Under no circumstances should Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate be disposed of in standard solid waste or flushed into the sewage system.
Arrange for the collection of the sealed, labeled waste containers through your institution's EHS office or a licensed hazardous waste contractor. The EPA mandates High-Temperature Incineration for nitroaromatic compounds 3. This process safely breaks the energetic nitrogen-oxygen bonds and completely destroys the thiophene ring, converting the chemical into simple, scrubbable gases (CO₂, NOₓ, SOₓ) and preventing long-term soil or groundwater contamination.
References
2 Benchchem. "Proper Disposal of 1-Butyl-4-(2-nitro-ethyl)-benzene: A Guide for Laboratory Professionals."
1 ChemicalBook. "91076-99-2 CAS MSDS (3-AMINO-5-(4-NITROPHENYL)THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER)."
[[5]]() Santa Cruz Biotechnology. "2-Nitrobenzaldehyde Safety Data Sheet."
4 Santa Cruz Biotechnology. "4'-Nitroacetophenone Safety Data Sheet."
3 US Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report."
In-Depth Technical Guide: Safety Profile & Handling Protocols for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, handling complex, multi-functional intermediates becomes a daily operational reality. Methyl 3-amino-5-(4-nitrophenyl)th...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, handling complex, multi-functional intermediates becomes a daily operational reality. Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a highly functionalized building block that presents unique toxicological challenges.
This guide synthesizes mechanistic toxicology with field-proven laboratory safety protocols to provide a self-validating framework for handling this compound. By understanding why specific precautions are necessary, laboratory personnel can move beyond rote compliance to foster a genuine culture of safety.
Mechanistic Hazard Profiling: Understanding the Causality of Toxicity
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's structural alerts. This compound contains three distinct moieties that synergistically increase its hazard profile:
The Primary Aromatic Amine (PAA): PAAs are notorious for their skin sensitization potential and systemic toxicity. Upon dermal absorption or inhalation, they undergo N-oxidation mediated by hepatic Cytochrome P450 enzymes. This creates highly reactive electrophilic species that can bind to DNA (causing mutagenesis) and proteins [2].
The Nitroaromatic Group: Nitroaromatics are easily reduced in vivo to reactive nitroso and hydroxylamine intermediates. These intermediates interact directly with red blood cells, oxidizing the Fe
2+
in hemoglobin to Fe
3+
, leading to methemoglobinemia—a condition that severely impairs oxygen transport [3].
The Thiophene Core: As a heterocyclic aromatic ring, the thiophene moiety significantly increases the overall lipophilicity (LogP) of the molecule. This high lipid solubility facilitates rapid dermal penetration, making skin contact a primary and highly dangerous route of exposure.
Fig 1: Metabolic activation of nitroaromatic amines leading to hematological and genetic toxicity.
Risk Assessment & PPE Selection Matrix
Because of the severe consequences of chronic exposure (mutagenesis) and acute exposure (methemoglobinemia), standard laboratory PPE is insufficient. The selection of PPE must follow the hierarchy of controls mandated by the [4], prioritizing engineering controls (fume hoods) supplemented by robust personal barriers.
The following table summarizes the required PPE based on the operational scale:
Operational Scale
Eye/Face Protection
Hand Protection (Causality-Driven)
Body Protection
Respiratory Protection
Analytical (< 100 mg)
ANSI Z87.1 Safety Goggles
Single Nitrile: Acceptable only if changed immediately upon contamination.
Standard flame-retardant lab coat.
None required if handled strictly within a certified fume hood.
Tyvek sleeves over lab coat to prevent wrist exposure.
N95 or P100 particulate respirator if weighing outside a closed system.
Scale-Up (> 50 g)
Safety Goggles + Full Face Shield
Double-Gloving: Laminate inner + Neoprene outer (extended chemical resistance).
Disposable Tyvek suit over standard laboratory attire.
Half-mask elastomeric respirator with P100/Organic Vapor cartridges.
Standard Operating Procedure (SOP): Handling & Execution
To ensure trustworthiness and safety, every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met. This aligns with the guidelines set forth in Prudent Practices in the Laboratory [1].
Phase 1: Preparation & Containment
Verify Engineering Controls: Ensure the chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity of ≥ 100 feet per minute (fpm).
Don Appropriate PPE: Based on the matrix above, equip the necessary PPE. Validation: Perform a visual inspection of gloves for micro-tears before handling the chemical container.
Establish a Spillage Perimeter: Place a chemical spill mat (absorbent side up, impermeable side down) inside the fume hood to contain any static-induced scattering of the powder.
Phase 2: Execution (Weighing and Transfer)
Static Mitigation: Nitroaromatic powders are often prone to static cling, which increases the risk of aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, static-free spatulas (stainless steel or ceramic, not plastic).
Closed-System Transfer: Weigh the compound directly into a tared vial or flask inside the fume hood. Cap the vessel before removing it from the hood to transfer it to a balance (if an analytical balance is not available inside the hood).
Solvent Addition: When dissolving the compound, add the solvent slowly down the side of the flask to prevent powder kick-up.
Phase 3: Decontamination & Disposal
Surface Decontamination: Wipe down the spatulas, balance, and hood surfaces with a solvent that effectively dissolves the compound (e.g., acetone or ethyl acetate), followed by a wipe with soapy water to remove residual organics.
Waste Segregation: Do not mix this waste with general organic waste. Validation: Place all contaminated consumables (weigh boats, Kimwipes, outer gloves) into a clearly labeled "Hazardous Solid Waste: Nitroaromatic/Amine" container [1].
Fig 2: Step-by-step operational workflow for the safe handling of toxic chemical intermediates.
Emergency Spill Response
In the event of a spill outside the fume hood:
Evacuate and Isolate: Immediately alert personnel and restrict access to the area.
Respiratory Protection: Responders must don a P100 half-mask respirator before approaching the spill.
Wet Wipe Method: Do not dry sweep the powder, as this will aerosolize the toxic primary aromatic amine. Gently cover the powder with absorbent paper towels and wet them with a compatible solvent (e.g., ethanol) to dissolve and absorb the material safely.
Disposal: Double-bag all cleanup materials in heavy-duty hazardous waste bags and label them for immediate environmental health and safety (EHS) pickup.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]
Gheni, S., et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. URL:[Link]
Ju, K.-S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews (PMC). URL:[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). URL:[Link]
Retrosynthesis Analysis
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Method
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